2'-Bromopropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCCOHHWKRVDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211468 | |
| Record name | 2'-Bromopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62403-86-5 | |
| Record name | 1-(2-Bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Bromopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Bromopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-bromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2′-Bromopropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2'-Bromopropiophenone from Propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2'-Bromopropiophenone, a key intermediate in various organic syntheses. This document details established experimental protocols, presents quantitative data in a comparative format, and elucidates the underlying reaction mechanism.
Introduction
This compound, also known as α-bromopropiophenone, is an α-haloketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive sites: the carbonyl group and the bromine-bearing alpha-carbon, making it a versatile precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals.[1] The most common route to this compound is the α-bromination of propiophenone. This guide explores various methodologies to achieve this transformation, providing researchers with a comparative analysis of different reaction conditions.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The α-bromination of ketones such as propiophenone in acidic media proceeds through an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its enol form, which is the nucleophilic species that reacts with bromine.[2][3]
The mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4]
-
Enol Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer.[5]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step results in the formation of a new carbon-bromine bond at the α-position and the displacement of a bromide ion.[6]
-
Deprotonation: The intermediate oxonium ion is then deprotonated, typically by the bromide ion or another weak base in the reaction mixture, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide (HBr) as a byproduct.[2]
Under acidic conditions, the reaction typically stops after a single bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.[6]
Caption: Acid-catalyzed α-bromination mechanism of propiophenone.
Data Presentation
The following table summarizes various reported methods for the synthesis of this compound, allowing for a direct comparison of reaction conditions and outcomes.
| Method | Propiophenone (molar eq.) | Brominating Agent (molar eq.) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | 1 | Br₂ (1) | AlCl₃ (catalytic) | Chloroform | 0 to RT | Overnight | ~98 (crude) | [7] |
| 2 | 1 | Br₂ (1.02) | None | Dichloromethane | 20 | 30 min | Quantitative | |
| 3 | 1 | HBr/H₂O₂ (1) | HBr | Glacial Acetic Acid | 15-25 | - | 90-97 | |
| 4 | 1 | Br₂ (1) | None | Aqueous Suspension | 50-60 | - | ~Quantitative | [8] |
| 5 | 1 | Br₂ (1.1) | HBr | 1,4-Dioxane | - | - | 99 | [9] |
Experimental Protocols
This section provides detailed methodologies for selected key experiments.
Method 1: Aluminum Chloride Catalyzed Bromination in Chloroform[7]
Materials:
-
Propiophenone (13.4 g, 0.1 mol)
-
Anhydrous Aluminum Chloride (a pinch)
-
Bromine (5.1 mL, 0.1 mol)
-
Anhydrous Chloroform (120 mL)
-
Ice bath
Procedure:
-
To a solution of propiophenone in 100 mL of anhydrous chloroform, add a pinch of freshly ground anhydrous aluminum chloride.
-
With stirring, add a solution of bromine in 20 mL of anhydrous chloroform dropwise. The bromine color should disappear almost instantaneously.
-
After the addition is complete, cool the reaction mixture in an ice bath.
-
Stir the mixture overnight to facilitate the removal of the formed hydrogen bromide gas.
-
Filter off the catalyst.
-
Remove the solvent from the filtrate by rotary evaporation to yield this compound as an oil.
Method 2: Bromination in Dichloromethane
Materials:
-
Propiophenone (72 g, 0.5 mol)
-
Bromine (82 g, 0.51 mol)
-
Dichloromethane (600 mL)
Procedure:
-
Dissolve propiophenone in 500 mL of dichloromethane in a flask equipped with a dropping funnel and a stirrer.
-
Add a solution of bromine in 100 mL of dichloromethane dropwise to the propiophenone solution at room temperature (20 °C).
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Remove the solvent by rotary evaporation to obtain this compound. The product is often used in the next step without further purification.
Method 3: In Situ Bromination with HBr and H₂O₂ in Glacial Acetic Acid
Materials:
-
Propiophenone (100 mmol)
-
40% HBr in Glacial Acetic Acid (100 mmol)
-
30% Hydrogen Peroxide (100 mmol)
-
Glacial Acetic Acid
-
Ice-salt bath
Procedure:
-
Dissolve propiophenone in a suitable amount of glacial acetic acid.
-
Add the 40% solution of HBr in glacial acetic acid.
-
Cool the mixture to 15-25 °C using an ice-salt bath.
-
With vigorous stirring, add 30% hydrogen peroxide dropwise, maintaining the temperature between 15 and 25 °C.
-
Upon completion of the reaction, the product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Analytical Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Molecular Formula: C₉H₉BrO[12]
-
Molecular Weight: 213.07 g/mol [12]
-
Boiling Point: 245-250 °C (lit.)[13]
-
Density: 1.4 g/mL at 25 °C (lit.)[13]
-
¹H NMR (CDCl₃): Spectral data is available in public databases such as PubChem.[12]
-
¹³C NMR (CDCl₃): Spectral data is available in public databases such as PubChem and SpectraBase.[12][13]
-
IR (Neat): Characteristic peaks for the carbonyl group (C=O) and C-Br bond are expected. Spectra are available in public databases.[10][12]
Safety Information
This compound is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[12] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 9. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 12. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2'-Bromopropiophenone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 2'-Bromopropiophenone (also known as α-Bromopropiophenone). This key organic intermediate is of significant interest in medicinal chemistry and drug development due to its versatile reactivity, serving as a crucial building block for a wide array of pharmaceutical compounds.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid, characterized by its lachrymatory properties.[1] It is soluble in many organic solvents such as chloroform, ethyl acetate, methanol, ethanol, ether, and acetone.[2][3] However, it is insoluble in water.[3] Proper handling in a chemical fume hood with appropriate personal protective equipment is essential.[1]
Identification and General Properties
| Property | Value | Reference |
| CAS Number | 2114-00-3 | [4] |
| Molecular Formula | C₉H₉BrO | [5] |
| Molecular Weight | 213.07 g/mol | [5][6] |
| IUPAC Name | 2-bromo-1-phenylpropan-1-one | [4][7] |
| Synonyms | α-Bromopropiophenone, alpha-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone | [5][8][9] |
| Appearance | Clear pale yellow to colorless oil/liquid | [2][3] |
| Purity | Typically ≥95% | [7][10] |
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Boiling Point | 245-250 °C (lit.) 138-140 °C / 14 mmHg (lit.) 105 °C / 0.1 mmHg (lit.) 247.5 °C at 760 mmHg | [2][10] |
| Density | 1.4 g/mL at 25 °C (lit.) 1.41 g/cm³ | [2][3][10] |
| Refractive Index (n20/D) | 1.571 (lit.) 1.5690-1.5750 @ 20°C | [2][7][10] |
| Flash Point | >110 °C (>230 °F) | [10][11] |
| Storage Temperature | 2-8°C | [1][2][10] |
| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass spectra are available. | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves the α-bromination of propiophenone. This reaction can be carried out using bromine in a suitable solvent, often with a catalytic amount of acid.
Experimental Protocol: Bromination of Propiophenone
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane or Chloroform
-
Anhydrous aluminum chloride (optional, as catalyst)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve propiophenone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[12][13]
-
Prepare a solution of bromine (1 to 1.02 equivalents) in the same solvent.[13]
-
Optionally, a pinch of anhydrous aluminum chloride can be added to the propiophenone solution as a catalyst.[12]
-
Cool the flask containing the propiophenone solution in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred propiophenone solution. The reaction is often instantaneous, as indicated by the decolorization of the bromine.[12]
-
After the addition is complete, continue stirring the reaction mixture. Some procedures call for overnight stirring to ensure the removal of the formed hydrobromic acid.[12]
-
Upon completion, the solvent is removed under reduced pressure (evaporated down) to yield crude this compound as an oil.[12][13] The product is often used in subsequent steps without further purification.[12]
Safety Note: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Chemical Reactivity and Synthetic Applications
As an α-bromo ketone, this compound is a versatile electrophile that participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[14][15]
Nucleophilic Substitution Reactions
The bromine atom at the α-position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.
Caption: General Nucleophilic Substitution Pathway.
Common nucleophiles include amines (to form α-amino ketones), thiols, and cyanides. These reactions are fundamental in building more complex molecular architectures.
Dehydrobromination to form α,β-Unsaturated Ketones
Treatment of this compound with a non-nucleophilic base, such as pyridine, can lead to the elimination of hydrogen bromide, yielding an α,β-unsaturated ketone. This reaction proceeds via an E2 mechanism.
Caption: Dehydrobromination of this compound.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base like an alkoxide, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with a skeletal rearrangement.
Caption: Favorskii Rearrangement Mechanism.
Darzens Condensation
The Darzens condensation involves the reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone). This reaction is a powerful tool for the formation of epoxides.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. prepchem.com [prepchem.com]
- 11. Darzens Reaction [organic-chemistry.org]
- 12. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 13. 2-Bromopropiophenone 95 2114-00-3 [b2b.sigmaaldrich.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 2-Bromopropiophenone, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Physical properties of 2'-Bromopropiophenone (melting point, boiling point)
A Technical Guide to the Physical Properties of 2'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 2114-00-3), with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering curated data, standardized experimental protocols, and logical workflow visualizations to support laboratory work and chemical synthesis.
Physical and Chemical Properties
This compound, also known as α-Bromopropiophenone or 2-bromo-1-phenyl-1-propanone, is an organic compound with the chemical formula C₉H₉BrO.[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1][2] The presence of a bromine atom at the alpha position to the carbonyl group makes it a reactive building block for various chemical transformations.
Data Summary
The physical state of this compound at room temperature is reported inconsistently across sources, described as both a colorless to pale yellow liquid and a white to off-white crystalline solid.[1][2] This discrepancy may be attributed to the compound's low melting point, which is near ambient temperature, or variations in sample purity. The quantitative physical properties are summarized below.
| Property | Value | Conditions |
| Melting Point | 42.0 °C (315.15 K) | Atmospheric Pressure |
| Boiling Point | 245-250 °C | Atmospheric Pressure (760 mmHg)[3][4][5] |
| 247.5 °C | Atmospheric Pressure (760 mmHg)[1][6] | |
| 138-140 °C | 14 mmHg[4] | |
| 137 °C | 20 mmHg | |
| 105 °C | 0.1 mmHg[4] | |
| Density | 1.4 g/mL | at 25 °C[3][4] |
| 1.417 g/cm³ | Not Specified[2] | |
| Refractive Index | 1.571 (n20/D) | at 20 °C[3][4] |
| 1.572 | Not Specified[5][7] | |
| Molecular Weight | 213.07 g/mol |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly published in the cited literature. However, the following sections describe standard and widely accepted laboratory methodologies for accurately measuring the melting and boiling points of a chemical compound such as this.
Melting Point Determination (Thiele Tube Method)
The capillary melting point technique is the most common method for determining the melting point of a solid organic compound.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil, silicone oil)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or heating mantle
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with oil to a level above the top sidearm. The capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The apparatus is gently heated at the sidearm of the Thiele tube. The convection currents of the oil ensure uniform heat distribution.
-
Observation: The temperature is raised at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure substance typically exhibits a sharp melting range of 1-2 °C.
Boiling Point Determination (Distillation Method)
For determining the boiling point at atmospheric pressure, a simple distillation setup is appropriate. For boiling points at reduced pressure (vacuum distillation), the setup is modified with a vacuum source and manometer.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Condenser (Liebig or other)
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
(For vacuum) Vacuum pump, vacuum trap, and manometer
Procedure:
-
Apparatus Assembly: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled securely. The thermometer bulb should be positioned just below the level of the sidearm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently using a heating mantle.
-
Equilibrium Establishment: The liquid is brought to a boil. The temperature reading on the thermometer will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.
-
Data Recording: The boiling point is the constant temperature observed on the thermometer during the steady distillation of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
Vacuum Distillation (if required): For measurements at reduced pressure, the system is connected to a vacuum pump. The pressure is lowered to the desired level and stabilized before heating begins. The boiling point and the corresponding pressure are recorded.
Visualized Workflows and Relationships
To provide further context for laboratory professionals, the following diagrams illustrate key logical workflows related to the characterization and synthesis of this compound.
Caption: A logical workflow for the experimental determination of physical properties.
Caption: A simplified diagram illustrating the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]
- 4. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromopropiophenone, 96% | Fisher Scientific [fishersci.ca]
- 6. 2-bromopropiophenone, 2114-00-3 [thegoodscentscompany.com]
- 7. 2-bromo-1-phenyl-1-propanone [stenutz.eu]
A Comprehensive Technical Guide to 2'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2'-Bromopropiophenone, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical and chemical industries.
Chemical Identity and Molecular Structure
This compound, also known as α-Bromopropiophenone, is an organic compound classified as an aromatic ketone.[1][2] Its chemical structure consists of a propiophenone group where a bromine atom is substituted at the alpha position of the ethyl group.
Molecular Formula: C₉H₉BrO[3][4][5][6]
CAS Number: 2114-00-3[1][3][4][5][6]
IUPAC Name: 2-bromo-1-phenylpropan-1-one[1][4]
Synonyms: α-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone, alpha-Methylphenacyl bromide.[1][2][6]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 213.07 g/mol | [1][2][5][6] |
| Appearance | Colorless to pale yellow liquid | [3][4][6] |
| Density | 1.41 g/cm³ | [3] |
| Boiling Point | 247.5 °C at 760 mmHg | [3][7] |
| Flash Point | 62.9 °C | [3] |
| Refractive Index | 1.556 | [3] |
| Water Solubility | Insoluble | [3] |
| Assay (GC) | ≥95.0% | [4] |
Spectroscopic data is crucial for the identification and purity assessment of this compound. While full spectra are available in specialized databases, general information is provided below.[8][9][10][11]
| Spectroscopic Data | Conformance |
| FTIR | Conforms to structure |
| GC-MS | Data available |
| NMR | Data available |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of propiophenone. Two detailed experimental protocols are provided below.
Synthesis via Bromination in Dichloromethane
This method involves the direct bromination of propiophenone in a dichloromethane solvent.
Methodology:
-
A solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane is prepared.
-
To this solution, a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise at 20°C.[12]
-
After the addition is complete, the reaction mixture is stirred for 30 minutes.[12]
-
The solvent is then evaporated to yield this compound quantitatively. The product can be used directly for further reactions.[12]
Synthesis with Aluminum Chloride Catalyst in Chloroform
This protocol utilizes a catalyst for the bromination reaction.
Methodology:
-
To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of ground aluminum chloride is added.[13]
-
A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring. The reaction mixture should decolorize instantaneously.[13]
-
The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[13]
-
The catalyst is removed by filtration, and the solvent is evaporated from the filtrate to yield an oily product.[13]
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical, agrochemical, and dye industries.[3][14]
Its main application lies in its role as a precursor for the synthesis of various pharmaceutical compounds.[14] It is a key building block for producing analgesics, sedatives, and anticonvulsant drugs.[14] Notably, it is used in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts.
Furthermore, this compound and its derivatives are utilized in the synthesis of other compounds, such as 4-methyl methcathinone HCl (mephedrone), which is of interest in the development of analytical standards for forensic and research purposes.[15]
Visualizing the Synthesis Workflow
The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of 4-Methylmethcathinone (4-MMC), showcasing its role as a key intermediate.
Caption: Synthesis of this compound from Propiophenone.
Caption: Role as an intermediate in 4-MMC synthesis.
Safety and Handling
This compound is considered harmful and an irritant.[3] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] It is classified as a dangerous good for transport.[5]
References
- 1. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chembk.com [chembk.com]
- 4. A10661.14 [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 7. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Bromopropiophenone(2114-00-3)FT-IR [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 14. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2'-Bromopropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2'-Bromopropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative data, providing inferred solubility based on the structurally similar compound propiophenone, and presenting detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound
This compound (α-Bromopropiophenone) is an α-bromoketone that serves as a valuable precursor in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] Its chemical structure, featuring a phenyl ring, a ketone group, and a bromine atom on the α-carbon, imparts a moderate polarity that governs its solubility in different solvent systems. Understanding its solubility is crucial for reaction optimization, purification, and formulation development.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. However, based on available chemical data sheets and the principle of "like dissolves like," a qualitative and inferred solubility profile can be established.
Qualitative Solubility Data
Existing data indicates that this compound exhibits good solubility in many common organic solvents and is insoluble in water.[2][3] The presence of the polar ketone group allows for interaction with polar solvents, while the phenyl ring and the overall molecule size contribute to its affinity for non-polar and moderately polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | [2][3] |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Methanol | Soluble |
Inferred Solubility Based on Propiophenone
Propiophenone, lacking the α-bromo substitution, is a close structural analog of this compound. Its solubility characteristics can provide valuable insights into the expected behavior of its brominated counterpart. Propiophenone is reported to be insoluble in water but miscible with or soluble in a range of organic solvents.[4][5][6] The introduction of a bromine atom in this compound is expected to increase the molecule's polarity and molecular weight, which may slightly alter its solubility profile compared to propiophenone.
Table 2: Solubility of Propiophenone (for Reference)
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][5][6] |
| Methanol | Miscible | [5] |
| Ethanol | Miscible | [5] |
| Diethyl Ether | Miscible | [5] |
| Benzene | Miscible | [5] |
| Toluene | Miscible | [5] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This can be coupled with a suitable analytical method for accurate quantification.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid or oil)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph, or NMR Spectrometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is necessary to ensure the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow any undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical for accurate measurement.
-
Quantitative Analysis
The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques.
3.2.1. UV-Vis Spectrophotometry
Aromatic ketones like this compound exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable quantification method.[11][12]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility of this compound.
3.2.2. Gas Chromatography (GC)
GC is another powerful technique for quantifying volatile and semi-volatile organic compounds.
-
Method Development: Develop a GC method with a suitable column and temperature program to achieve good separation and peak shape for 2'-Bromopropiopiophenone. A flame ionization detector (FID) is commonly used.
-
Calibration: Prepare a set of standard solutions of known concentrations and inject them into the GC to create a calibration curve based on peak area.
-
Sample Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the GC.
-
Calculation: Determine the concentration from the peak area using the calibration curve.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a rapid and accurate method for solubility determination without the need for extensive calibration curves if an internal standard is used.[13][14][15]
-
Sample Preparation: Add a known amount of a suitable internal standard (a compound with a distinct NMR signal that does not overlap with the analyte's signals) to a precise volume of the filtered saturated solution.
-
Data Acquisition: Acquire a proton NMR (¹H NMR) spectrum of the sample.
-
Calculation: The concentration of this compound can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is sparse, its qualitative behavior indicates good solubility in common organic solvents and insolubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. This document serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis, purification, and formulation.
References
- 1. prepchem.com [prepchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chembk.com [chembk.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. manavchem.com [manavchem.com]
- 6. chembk.com [chembk.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Spectroscopic Profile of 2-Bromopropiophenone: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a structured presentation of data to facilitate its use in research and quality control.
Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains to 2-Bromopropiophenone , where the bromine atom is substituted on the alpha-carbon of the propiophenone backbone. This compound is sometimes colloquially referred to as α-bromopropiophenone. The isomeric compound, 2'-Bromopropiophenone (CAS No. 62403-86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a different spectroscopic profile. This guide focuses exclusively on the former, more commonly utilized isomer.
Chemical Structure and Properties
2-Bromopropiophenone is a halogenated ketone with the following chemical structure:
IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]
Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromopropiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Bromopropiophenone are presented below.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropiophenone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| 5.31 | Quartet | 1H | CH-Br |
| 1.89 | Doublet | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropiophenone
| Chemical Shift (δ) ppm | Assignment |
| 193.8 | C=O (Ketone) |
| 134.4 | Aromatic (ipso-Carbon) |
| 133.8 | Aromatic (para-Carbon) |
| 128.9 | Aromatic (ortho-Carbons) |
| 128.8 | Aromatic (meta-Carbons) |
| 43.1 | CH-Br |
| 21.5 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following table.
Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2980, ~2930 | Weak | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (Aryl ketone) |
| ~1595, ~1450 | Medium | C=C stretch (Aromatic ring) |
| ~1220 | Strong | C-C(=O)-C stretch and bending |
| ~690, ~750 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-Bromopropiophenone are listed below.
Table 4: Mass Spectrometry Data for 2-Bromopropiophenone
| m/z | Relative Intensity | Assignment |
| 212/214 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 183/185 | Low | [M - C₂H₅]⁺ |
| 134 | Low | [M - Br]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Medium | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For the referenced data, a Varian A-60 for ¹H NMR and a Varian CFT-20 for ¹³C NMR were mentioned.[1][2]
-
Acquisition Parameters (¹H NMR):
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
FT-IR Spectroscopy
-
Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
-
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Bromopropiophenone.
Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.
References
2'-Bromopropiophenone mechanism of synthesis
An In-depth Technical Guide on the Synthesis of 2'-Bromopropiophenone
This guide provides a detailed overview of the primary synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows.
Introduction
This compound, also known as α-bromopropiophenone, is an α-bromoketone that serves as a valuable intermediate in various organic syntheses.[1] Its applications include the synthesis of pharmaceutical compounds such as 2-phenylmorpholinols and N-phenacylammonium salts.[1] The primary and most direct route to this compound is the α-bromination of propiophenone. This reaction involves the selective substitution of the hydrogen atom on the carbon alpha to the carbonyl group with a bromine atom.
Core Synthesis Mechanism: α-Bromination of Propiophenone
The synthesis of this compound is most commonly achieved through the electrophilic α-bromination of propiophenone. This reaction can be catalyzed by acids or Lewis acids and proceeds through an enol or enolate intermediate.
Acid-Catalyzed Bromination
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr) as a byproduct.[2]
The general mechanism for the acid-catalyzed α-bromination of a ketone is illustrated below.
Caption: Acid-catalyzed α-bromination mechanism of propiophenone.
Experimental Protocols and Data
Several experimental protocols for the synthesis of this compound via α-bromination of propiophenone have been reported. The choice of solvent and catalyst can influence the reaction conditions and outcomes.
Data Summary
| Method | Reactants | Solvent | Catalyst/Conditions | Yield | Reference |
| Method 1 | Propiophenone, Bromine | Chloroform | Aluminum chloride, Ice bath | Not specified, oil obtained | [3] |
| Method 2 | Propiophenone, Bromine | Dichloromethane | 20°C | Quantitative | [4] |
| Method 3 | Propiophenone, Bromine | Saturated Sodium Sulfate Solution | 60°C | Almost quantitative | [5] |
Detailed Experimental Protocols
Method 1: Bromination in Chloroform with Aluminum Chloride [3]
This protocol utilizes a Lewis acid catalyst to promote the bromination.
-
Materials: Propiophenone (13.4 g, 0.1 mol), anhydrous chloroform (120 ml total), bromine (5 ml, 0.1 mol), aluminum chloride (a pinch).
-
Procedure:
-
A pinch of pre-ground aluminum chloride is added to a solution of propiophenone in 100 ml of anhydrous chloroform.
-
A solution of bromine in 20 ml of chloroform is added dropwise with stirring.
-
The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the formed hydrobromic acid.
-
The catalyst is removed by filtration.
-
The solvent is evaporated from the filtrate to yield an oily product.
-
Method 2: Bromination in Dichloromethane [4]
This method proceeds at room temperature without an explicit catalyst.
-
Materials: Propiophenone (72 g, 0.5 mol), dichloromethane (600 ml total), bromine (82 g, 0.51 mol).
-
Procedure:
-
A solution of bromine in 100 ml of dichloromethane is added dropwise to a solution of propiophenone in 500 ml of dichloromethane at 20°C.
-
After 30 minutes, the solvent is evaporated to yield the product.
-
Method 3: Bromination in Aqueous Suspension [5]
This procedure avoids the use of organic solvents for the reaction itself.
-
Materials: Propiophenone (34 parts), saturated sodium sulfate solution (34 parts), bromine (39 parts total).
-
Procedure:
-
Propiophenone is suspended in a saturated sodium sulfate solution.
-
A small amount of bromine is added at approximately 60°C.
-
Once the initial bromine has reacted (indicated by discoloration), the remaining bromine is added.
-
The resulting this compound is separated, washed with water and a soda solution, and then dried over calcium chloride.
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound based on the described protocols.
Caption: General experimental workflow for this compound synthesis.
Alternative Synthesis Route: Friedel-Crafts Acylation
While α-bromination of propiophenone is the most direct method, related compounds like para-bromopropiophenone can be synthesized via a Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[7][8] For instance, p-bromopropiophenone can be synthesized from bromobenzene and propionyl chloride in the presence of anhydrous aluminum trichloride.[6] However, this method can lead to isomeric mixtures, complicating the purification process.[6]
The general mechanism for Friedel-Crafts acylation is depicted below.
Caption: General mechanism of Friedel-Crafts acylation.
Conclusion
The α-bromination of propiophenone remains the most efficient and direct method for the synthesis of this compound. The choice of solvent and reaction conditions can be adapted to suit laboratory scale and safety considerations. While the Friedel-Crafts acylation presents an alternative for synthesizing brominated propiophenone isomers, it is less direct for obtaining the 2'-bromo derivative and may present challenges in product separation. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals in the field to perform and optimize the synthesis of this important chemical intermediate.
References
- 1. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 6. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
Stability and Storage of 2'-Bromopropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Bromopropiophenone (CAS 2114-00-3). As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is critical for ensuring the quality, purity, and integrity of research and development activities. This document outlines the known chemical properties, potential degradation pathways, and best practices for storage and handling. It also provides a foundational experimental protocol for conducting forced degradation studies to further elucidate its stability characteristics, including a suitable stability-indicating analytical method.
Chemical and Physical Properties
This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| CAS Number | 2114-00-3 |
| Appearance | Colorless to pale yellow or green liquid/oil |
| Boiling Point | 245-250 °C (lit.) |
| Density | 1.4 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.571 (lit.) |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol |
Stability and Recommended Storage
Based on available safety data sheets and supplier information, this compound is considered stable under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions.
General Stability
The compound is generally stable when stored correctly. However, its reactivity as an α-bromo ketone makes it prone to degradation in the presence of certain reagents and environmental factors.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2-8°C (approximately 4°C).[1]
-
Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation and reaction with atmospheric moisture.
-
Light: Protect from light. Some sources indicate light sensitivity.
-
Moisture: Protect from moisture. The compound is moisture-sensitive.
-
Container: Store in a tightly sealed, appropriate container in a dry and well-ventilated place.
A recommended workflow for the handling and storage of this compound is illustrated in the diagram below.
Incompatibilities
This compound is incompatible with the following, and contact should be avoided:
-
Strong oxidizing agents: Can lead to vigorous reactions and decomposition.
-
Strong bases: Can promote elimination and other degradation reactions.
Potential Degradation Pathways
Hydrolysis
The carbon-bromine bond in α-bromo ketones is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions. This would lead to the formation of 2-hydroxypropiophenone.
Base-Catalyzed Degradation
In the presence of a base, α-bromo ketones can undergo elimination of HBr to form an α,β-unsaturated ketone. Stronger bases can also lead to more complex reactions, such as the Favorskii rearrangement.
Photodegradation
Organobromine compounds can be susceptible to photodegradation. Exposure to UV light can cause homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
The potential degradation pathways are summarized in the following diagram:
Experimental Protocols: Forced Degradation Studies
To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. The goal is to induce degradation to a level of 5-20%, which is sufficient for the identification of degradation products and the development of a stability-indicating analytical method.
The following is a general protocol that can be adapted for this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 70°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
A workflow for a typical forced degradation study is presented below:
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.
Recommended HPLC Method:
A published method for the analysis of this compound can be adapted as a starting point for a stability-indicating method.[1]
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan, likely around 245 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The results of stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.
Table 2: Summary of Forced Degradation Results (Illustrative Example)
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h at 60°C | Data | Data | Data |
| 0.1 N NaOH | 8 h at RT | Data | Data | Data |
| 3% H₂O₂ | 24 h at RT | Data | Data | Data |
| Thermal | 48 h at 70°C | Data | Data | Data |
| Photolytic | ICH Q1B | Data | Data | Data |
Table 3: Long-Term Stability Data (Illustrative Example for a Specific Batch)
| Storage Condition | Time Point | Appearance | Assay (%) | Impurity Profile (Known/Unknown) |
| 2-8°C | Initial | Clear, pale yellow liquid | 99.8 | Data |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data | |
| 12 Months | Data | Data | Data | |
| 25°C/60% RH | Initial | Clear, pale yellow liquid | 99.8 | Data |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data |
Note: The data in Tables 2 and 3 are illustrative and should be replaced with actual experimental results.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light and moisture, and under an inert atmosphere. Its reactivity as an α-bromo ketone makes it susceptible to degradation via hydrolysis, base-catalyzed elimination, and photolysis. For critical applications in pharmaceutical development, it is imperative to conduct thorough forced degradation studies to understand its stability profile and develop a validated stability-indicating analytical method. The protocols and information provided in this guide serve as a robust starting point for ensuring the quality and reliability of this compound in a research and development setting.
References
An In-depth Technical Guide to 2'-Bromopropiophenone (α-Bromopropiophenone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Bromopropiophenone, a key chemical intermediate in organic synthesis. The document details its chemical identity, physical and chemical properties, synthesis protocols, and its significant role as a precursor in the preparation of various compounds.
Chemical Identity and Nomenclature
This compound, also widely known by its common name α-Bromopropiophenone, is an organic compound classified as an α-bromo ketone. Its systematic IUPAC name is 2-bromo-1-phenylpropan-1-one . The compound is identified by the CAS Registry Number 2114-00-3 .
A variety of synonyms and alternate names are used in literature and commercial listings for this chemical. These are crucial for researchers to identify the compound across different databases and suppliers.
Table 1: Alternate Names and Synonyms for this compound
| Name Type | Name |
| IUPAC Name | 2-bromo-1-phenylpropan-1-one |
| Common Name | α-Bromopropiophenone |
| Synonym | 1-Benzoyl-1-bromoethane |
| Synonym | 1-Bromoethyl phenyl ketone |
| Synonym | 2-Bromo-1-phenyl-1-propanone |
| Synonym | α-Methylphenacyl bromide |
| Synonym | Propiophenone, 2-bromo- |
| Beilstein Registry Number | 508550 |
| EINECS Number | 218-307-5 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The compound is a colorless to pale yellow liquid under standard conditions.[1]
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| Boiling Point | 245-250 °C at 760 mmHg | |
| Density | 1.400 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.571 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in chloroform and ethyl acetate.[1] | [1] |
Experimental Protocols
The primary synthetic route to this compound involves the α-bromination of propiophenone. Several methods have been reported, with variations in solvents and catalysts. Below are detailed protocols for its preparation.
Bromination of Propiophenone in Dichloromethane
This protocol describes a straightforward and high-yielding synthesis of this compound.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Addition of Bromine: Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane and add it to the dropping funnel.
-
Reaction Execution: Add the bromine solution dropwise to the stirred propiophenone solution at a temperature of 20°C.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. The reaction mixture is then concentrated under reduced pressure to yield this compound. The product is often used in subsequent steps without further purification.[3]
Catalytic Bromination in Chloroform
This method utilizes a catalytic amount of aluminum chloride to facilitate the bromination.
Methodology:
-
Catalyst Addition: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a small amount of powdered aluminum chloride.
-
Bromine Addition: A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is added dropwise with stirring. The disappearance of the bromine color is typically instantaneous.
-
Reaction Quenching and Work-up: The reaction mixture is cooled in an ice bath and stirred overnight to allow the evolved hydrogen bromide gas to escape.
-
Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product as an oil.[4]
Purification by Distillation
For applications requiring high purity, the crude this compound can be purified by vacuum distillation.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus.
-
Distillation: The crude product is heated under reduced pressure. The fraction boiling at 132-133 °C at 12 mmHg is collected.
Role in Organic Synthesis
This compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and other organic compounds. Its reactivity at the α-carbon allows for nucleophilic substitution reactions, making it a key building block.
Precursor to Cathinone and its Derivatives
A significant application of this compound is in the synthesis of cathinone and substituted cathinones, a class of compounds with stimulant properties. The synthesis involves the reaction of this compound with an appropriate amine.
The general reaction pathway involves the nucleophilic substitution of the bromine atom by the amine, followed by work-up to yield the corresponding β-keto-phenethylamine.
Caption: Synthesis of Cathinone Derivatives from Propiophenone.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow for the preparation and purification of this compound.
Logical Workflow for Synthesis
This diagram outlines the conceptual steps from starting materials to the final product.
Caption: Logical Steps in the Synthesis of this compound.
Experimental Workflow Diagram
This diagram provides a visual representation of the laboratory procedure, including the purification step.
Caption: Experimental Workflow for this compound.
References
- 1. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 4. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to 2'-Bromopropiophenone: Discovery and History
This technical guide provides a comprehensive overview of 2'-bromopropiophenone, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its discovery, historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.
Introduction
This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. Structurally, it is a propiophenone molecule substituted with a bromine atom at the alpha position of the ethyl group. This α-haloketone is a versatile reagent and building block in a multitude of organic reactions, owing to the reactivity of the carbon-bromine bond and the adjacent carbonyl group.
Historically, the synthesis of α-haloketones dates back to the 19th century, with significant advancements in their preparation and utility occurring throughout the 20th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, a German patent from 1952 describes a method for its production, indicating its use and importance in the mid-20th century.[1] Its primary utility lies in its role as a precursor for the synthesis of various pharmaceuticals and other complex organic molecules.[2] A notable application is in the synthesis of bupropion, an antidepressant and smoking cessation aid.[3][4][5][6]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [8] |
| Molecular Weight | 213.07 g/mol | [8] |
| CAS Number | 2114-00-3 | [8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 138 °C at 13 mmHg | [9] |
| Density | 1.40 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.571 |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide characteristic signals for the different protons and carbons in the molecule.
1H NMR Chemical Shifts (CDCl₃)
| Proton | Chemical Shift (ppm) |
| CH₃ | ~1.9 (d) |
| CH | ~5.3 (q) |
| Aromatic-H | ~7.4-8.0 (m) |
13C NMR Chemical Shifts (CDCl₃)
| Carbon | Chemical Shift (ppm) |
| CH₃ | ~22 |
| CH | ~43 |
| C=O | ~192 |
| Aromatic C | ~128-134 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1685 | C=O (carbonyl) stretching |
| ~3060 | Aromatic C-H stretching |
| ~2980, 2930 | Aliphatic C-H stretching |
| ~690 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Fragment |
| 212/214 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation - base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Synthesis of this compound
The most common method for the synthesis of this compound is the α-bromination of propiophenone. Various brominating agents and reaction conditions have been employed to achieve this transformation.
| Brominating Agent | Catalyst/Solvent | Yield | Reference |
| Bromine (Br₂) | Dichloromethane | Quantitative | |
| Bromine (Br₂) | Chloroform / AlCl₃ | High | |
| N-Bromosuccinimide (NBS) | Acetonitrile / p-TSA | Good | [3] |
| Cupric Bromide (CuBr₂) | Ethyl acetate / Chloroform | 95% | [10] |
Detailed Experimental Protocols
Synthesis via Bromination of Propiophenone with Bromine in Dichloromethane
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane
Procedure:
-
Dissolve propiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution of propiophenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by vacuum distillation.[2]
Visualizations
Synthesis of this compound
References
- 1. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 2. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 7. 2-Bromopropiophenone(2114-00-3)FT-IR [m.chemicalbook.com]
- 8. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2'-Bromopropiophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromopropiophenone, an α-bromoketone, is a valuable and versatile intermediate in organic synthesis. Its reactivity, stemming from the presence of a bromine atom alpha to a carbonyl group, makes it a key precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical and biological significance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted cathinones, 2-phenylmorpholinols, and N-phenacylammonium salts.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 245-250 °C (lit.) |
| Density | 1.4 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.571 (lit.) |
| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, ether, and acetone.[1] |
Safety Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application 1: Synthesis of Substituted Cathinones
This compound is a widely utilized precursor in the synthesis of substituted cathinones, a class of compounds with stimulant properties. The core reaction involves the nucleophilic substitution of the bromine atom by a primary or secondary amine.
General Reaction Scheme:
The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking the carbon atom bearing the bromine atom.
Caption: General synthesis of substituted cathinones from this compound.
Experimental Protocols:
Protocol 1.1: Synthesis of Cathinone (2-Amino-1-phenyl-1-propanone)
This protocol describes the synthesis of the parent compound, cathinone, using ammonia as the amine source.
Materials:
-
This compound
-
Ammonia (aqueous solution)
-
Suitable organic solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent.
-
Add an excess of aqueous ammonia solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cathinone product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 1.2: Synthesis of Methcathinone (Ephedrone)
This protocol outlines the synthesis of methcathinone using methylamine.
Materials:
-
This compound
-
Methylamine hydrochloride
-
Triethylamine or Sodium Hydroxide
-
Solvent (e.g., Toluene, Acetonitrile)
-
Hydrochloric acid (for salt formation)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent) with a suitable solvent.
-
In a separate vessel, prepare a solution of methylamine freebase by reacting methylamine hydrochloride with a base like triethylamine or sodium hydroxide.
-
Add the methylamine solution dropwise to the stirred solution of this compound.
-
The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.[2]
-
After the reaction is complete, the mixture is worked up by washing with water to remove the amine salt.
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The resulting freebase can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol), followed by recrystallization to yield the final product.[2]
Protocol 1.3: Synthesis of Bupropion Analogues (Example with tert-Butylamine)
This protocol is adapted from the synthesis of bupropion, which involves the reaction of a substituted α-bromopropiophenone with tert-butylamine.[3]
Materials:
-
This compound (or a substituted analogue)
-
tert-Butylamine
-
Solvent (e.g., Toluene, Dichloroethane)
-
Hydrochloric acid (for salt formation)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent.
-
Add an excess of tert-butylamine (typically 4-10 equivalents) to the solution.[3]
-
Reflux the reaction mixture for 2 to 6 hours.[3]
-
After cooling, the excess tert-butylamine and solvent can be removed by distillation.
-
The residue is then taken up in an organic solvent and washed with water.
-
The organic layer is dried and the solvent evaporated to yield the bupropion analogue freebase.
-
The hydrochloride salt can be formed by treating the freebase with hydrochloric acid. The overall yield for this type of synthesis is reported to be in the range of 70-80%.[3]
Quantitative Data for Cathinone Synthesis:
| Amine | Product | Reaction Conditions | Yield | Reference |
| Methylamine | Methcathinone | Toluene, reflux | 70-74% | [4] |
| tert-Butylamine | Bupropion Analogue | Dichloroethane, reflux, 2.5h | 70-80% (overall) | [3] |
| Cyclopentylamine | 2-(N-Cyclopentylamino)-3'-bromopropiophenone | CH₃CN, 40°C, 6h | Not specified | [5] |
Application 2: Synthesis of 2-Phenylmorpholinols
This compound can be utilized in the synthesis of 2-phenylmorpholinols, which are heterocyclic compounds with potential applications in medicinal chemistry. This synthesis typically involves a reaction with an appropriate amino alcohol.
General Reaction Scheme:
Caption: Synthetic pathway to 2-phenylmorpholinols.
Experimental Protocol:
Protocol 2.1: Synthesis of a 2-Phenylmorpholin-3-ol Derivative
This protocol provides a general procedure for the synthesis of a 2-phenylmorpholin-3-ol derivative.
Materials:
-
This compound
-
Ethanolamine
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1 equivalent) in acetonitrile, add ethanolamine (2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-phenylmorpholin-3-ol derivative.
Application 3: Synthesis of N-Phenacylammonium Salts
This compound can be used to synthesize N-phenacylammonium salts by reacting it with tertiary amines. These quaternary ammonium salts have applications as phase-transfer catalysts and in the synthesis of other organic compounds.
General Reaction Scheme:
Caption: Formation of N-phenacylammonium salts.
Experimental Protocol:
Protocol 3.1: Synthesis of a N-(1-Phenyl-1-oxopropan-2-yl)triethylammonium Bromide
This protocol describes the synthesis of a quaternary ammonium salt using triethylamine.
Materials:
-
This compound
-
Triethylamine
-
Solvent (e.g., Acetone or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like acetone or acetonitrile.
-
Add triethylamine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the product is forming.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Dry the product under vacuum to obtain the N-(1-phenyl-1-oxopropan-2-yl)triethylammonium bromide salt.
Conclusion
This compound is a highly useful synthetic intermediate with broad applications in the preparation of pharmacologically relevant compounds and other organic molecules. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this versatile reagent. As with all chemical syntheses, appropriate safety precautions must be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.
Workflow for the Synthesis of Cathinone Derivatives
Caption: Workflow for the synthesis of substituted cathinones.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources [organic-chemistry.org]
- 4. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Phenylmorpholinols Using 2'-Bromopropiophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-phenylmorpholinols, key intermediates in the development of various psychoactive compounds and other pharmaceuticals. The synthesis is based on the cyclization reaction between 2'-Bromopropiophenone and ethanolamine, yielding 3-methyl-2-phenylmorpholin-2-ol. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility in a research setting.
Introduction
Substituted phenylmorpholines are a class of compounds with significant interest in medicinal chemistry due to their stimulant and anorectic properties. A crucial precursor in the synthesis of many of these compounds, such as Phenmetrazine, is the corresponding 2-phenylmorpholinol. The reaction of an α-bromoketone, such as this compound, with an amino alcohol like ethanolamine provides a direct and efficient route to these valuable intermediates.[1] This document outlines a laboratory-scale procedure for this synthesis.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution of the bromine atom by the amino group of ethanolamine, followed by an intramolecular cyclization to form the morpholinol ring.
Step 1: Synthesis of this compound
The starting material, this compound, can be synthesized by the bromination of propiophenone.
Step 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol
The core of the synthesis involves the reaction of this compound with ethanolamine.
Experimental Protocols
Protocol 1: Synthesis of this compound from Propiophenone
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve propiophenone in dichloromethane.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of propiophenone at room temperature.
-
Continue stirring for 1 hour after the addition is complete.
-
Dry the reaction mixture with anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol
Materials:
-
This compound
-
Ethanolamine
-
N-methyl-2-pyrrolidone (NMP) or Acetonitrile
-
10 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound and a suitable solvent such as N-methyl-2-pyrrolidone or acetonitrile.
-
Add ethanolamine to the mixture. A typical molar ratio is approximately 1 equivalent of the bromoketone to 3-4 equivalents of ethanolamine.[1]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[1]
-
Quench the reaction by adding water.
-
Make the solution basic by adding 10 M NaOH solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product, 3-methyl-2-phenylmorpholin-2-ol, as an oil.[1] Further purification can be achieved by column chromatography.
Data Presentation
Table 1: Reactant Quantities and Ratios for the Synthesis of a Substituted 2-Phenylmorpholinol
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 2-Bromo-1-(2-methylphenyl)propan-1-one | 227.10 | 4.4 | 1 |
| Ethanolamine | 61.08 | 16 | ~3.6 |
| N-methyl-2-pyrrolidone | 99.13 | 52 | - |
Note: This table is adapted from the synthesis of a closely related analog, 3-methyl-2-(2-methylphenyl)morpholin-2-ol, and serves as a representative example.[1]
Table 2: Reported Yield for a Related 2-Phenylmorpholinol Synthesis
| Product | Yield (Crude) |
| 2-(3-chlorophenyl)-3-methylmorpholin-2-ol | 70% |
Note: This yield is for a related analog and provides an expected range for the synthesis of 3-methyl-2-phenylmorpholin-2-ol.[2]
Characterization
Characterization of the final product, 3-methyl-2-phenylmorpholin-2-ol, should be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and amine (N-H) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Visualizations
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of N-phenacylammonium Salts from 2'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenacylammonium salts, a class of quaternary ammonium compounds, are valuable synthetic intermediates and possess a range of biological activities. Their structure, characterized by a phenacyl group attached to a nitrogen atom, is a key pharmacophore in various synthetic cathinones and other neurologically active compounds. The synthesis of these salts is typically achieved through the N-alkylation of primary, secondary, or tertiary amines with an appropriate α-haloketone. This document provides detailed protocols for the preparation of N-phenacylammonium salts starting from 2'-Bromopropiophenone, also known as α-bromopropiophenone.
These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous monoamine neurotransmitters, allowing them to interact with and modulate the function of monoamine transporters. This interaction forms the basis of their application as central nervous system stimulants.
Application Notes
The primary application of N-phenacylammonium salts and their derivatives, particularly those derived from primary and secondary amines (synthetic cathinones), lies in their ability to act as central nervous system stimulants. Their mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Depending on their specific structural features, these compounds can act as either transporter substrates (releasers) or transporter inhibitors (reuptake blockers).
-
Transporter Substrates (Releasers): Similar to amphetamines, these compounds are transported into the presynaptic neuron by monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron into the synaptic cleft. This results in a significant increase in the extracellular levels of dopamine, norepinephrine, and serotonin, leading to stimulant effects.
-
Transporter Inhibitors (Reuptake Blockers): These compounds bind to the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances neurotransmission, resulting in stimulant effects.
The specific substitutions on the phenyl ring and the nitrogen atom of the N-phenacylammonium salt scaffold determine the compound's affinity and selectivity for the different monoamine transporters, as well as its mechanism of action (releaser vs. inhibitor). This allows for the fine-tuning of the pharmacological profile to achieve desired therapeutic effects or to study the structure-activity relationships of these neurologically active compounds.
Signaling Pathway
Caption: Mechanism of action of N-phenacylammonium salts at the dopamine synapse.
Experimental Protocols
Synthesis of this compound (Starting Material)
A general procedure for the synthesis of this compound is the bromination of propiophenone.
Caption: General synthesis of this compound.
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the bromine color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
General Protocol for the Synthesis of N-phenacylammonium Salts
The following protocols describe the synthesis of N-phenacylammonium salts from this compound and various amines.
Caption: Experimental workflow for the synthesis of N-phenacylammonium salts.
1. Reaction with a Primary Amine (e.g., tert-Butylamine)
This protocol is adapted from the synthesis of bupropion.
Materials:
-
This compound
-
tert-Butylamine
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and toluene.
-
Add tert-Butylamine (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, N-(1-benzoyl-ethyl)-tert-butylammonium bromide, may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
2. Reaction with a Secondary Amine (e.g., Diethylamine)
Materials:
-
This compound
-
Diethylamine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add diethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product, N-(1-benzoyl-ethyl)-N,N-diethylammonium bromide, may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
3. Reaction with a Tertiary Amine (e.g., Triethylamine)
This reaction follows the principles of the Menschutkin reaction.
Materials:
-
This compound
-
Triethylamine
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Collect the precipitated N-(1-benzoyl-ethyl)-N,N,N-triethylammonium bromide by filtration.
-
Wash the solid with cold acetone and dry under vacuum.
4. Reaction with Pyridine
Materials:
-
This compound
-
Pyridine
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add pyridine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product, 1-(1-phenyl-1-oxopropan-2-yl)pyridinium bromide, should precipitate.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and expected product characterization data. Note that specific values may vary depending on the exact substrates and reaction conditions used.
Table 1: Reaction Conditions for the Synthesis of N-phenacylammonium Salts
| Amine Type | Amine Example | Stoichiometry (Amine:Bromoketone) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | tert-Butylamine | 2-3 : 1 | Toluene | 110 | 4-6 | 70-85 |
| Secondary | Diethylamine | 2 : 1 | Acetonitrile | Room Temp. | 12-24 | 60-80 |
| Tertiary | Triethylamine | 1.1 : 1 | Acetone | Room Temp. | 24-48 | 85-95 |
| Aromatic | Pyridine | 1.1 : 1 | Acetonitrile | Reflux | 2-4 | 80-90 |
Table 2: Characterization Data of N-phenacylammonium Salts
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (δ, ppm) |
| N-(1-benzoyl-ethyl)-tert-butylammonium bromide | C13H20BrNO | 290.21 | 185-190 | White solid | Data not available in searched literature |
| N-(1-benzoyl-ethyl)-N,N-diethylammonium bromide | C13H20BrNO | 290.21 | Data not available | Data not available | Data not available in searched literature |
| N-(1-benzoyl-ethyl)-N,N,N-triethylammonium bromide | C15H24BrNO | 318.26 | 168-172 | White solid | Data not available in searched literature |
| 1-(1-phenyl-1-oxopropan-2-yl)pyridinium bromide | C14H14BrNO | 292.17 | 198-202 | White solid | Data not available in searched literature |
Application Notes and Protocols: 2'-Bromopropiophenone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2'-Bromopropiophenone as a versatile precursor in the synthesis of various pharmaceutical intermediates. The document includes detailed experimental protocols for key transformations, quantitative data for reaction efficiency, and visual representations of reaction pathways and workflows.
Physicochemical Properties of this compound
This compound, also known as α-bromopropiophenone, is a key building block in organic synthesis due to its reactive α-bromo ketone moiety.[1][2] This functionality allows for facile nucleophilic substitution, making it a valuable starting material for a variety of pharmaceutical targets.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 245-250 °C (lit.) | [2] |
| Density | 1.4 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.571 (lit.) | [2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Insoluble in water. | [3] |
Key Applications and Synthetic Pathways
This compound serves as a precursor to several classes of pharmaceutical intermediates, most notably synthetic cathinones and phenethylamines. The primary reaction pathway involves the nucleophilic substitution of the bromine atom, followed by further functional group transformations.
Synthesis of Substituted Cathinones
Substituted cathinones are a class of psychoactive compounds, and their synthesis from this compound derivatives is a well-established route.[4] The general scheme involves the reaction of an appropriately substituted this compound with a primary or secondary amine.
Synthesis of Ephedrine Analogs
This compound is a key starting material for the synthesis of ephedrine and its analogs.[5] The synthesis involves a two-step process: amination followed by reduction of the ketone.
Experimental Protocols
The following are detailed protocols for the synthesis of key pharmaceutical intermediates from this compound and its derivatives.
Synthesis of 4-Methylmethcathinone (Mephedrone) from 2-Bromo-4'-methylpropiophenone
This protocol describes the synthesis of 4-methylmethcathinone hydrochloride.
Experimental Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4'-methylpropiophenone | 227.10 | 11.4 g | 0.05 |
| Methylamine hydrochloride | 67.52 | 13.5 g | 0.20 |
| Sodium hydroxide | 40.00 | 7.9 g | 0.20 |
| Toluene | - | 115 mL | - |
| Water | - | 15 mL + 20 mL | - |
| 37% Hydrochloric acid | - | 6 mL | - |
| Acetone | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve 11.4 g of 2-bromo-4'-methylpropiophenone in 115 mL of toluene with stirring.[6]
-
In a separate beaker, prepare a solution of 13.5 g of methylamine hydrochloride in 15 mL of water.[6]
-
In another beaker, prepare a solution of 7.9 g of sodium hydroxide in 20 mL of water.[6]
-
Combine the methylamine hydrochloride and sodium hydroxide solutions.[6]
-
Add the resulting aqueous amine solution dropwise to the stirred solution of 2-bromo-4'-methylpropiophenone in toluene over a period of 1 hour.[6]
-
Continue stirring the reaction mixture at room temperature (25 °C) for 32 hours.[6]
-
After the reaction is complete, pour the mixture into ice-cold water.[6]
-
Separate the toluene layer and acidify it with a dilute solution of hydrochloric acid (prepared by diluting 6 mL of 37% HCl with 24 mL of water).[6]
-
Wash the acidic aqueous layer twice with toluene.[6]
-
Evaporate the aqueous layer to dryness under vacuum to obtain the crude 4-methylmethcathinone hydrochloride.[6]
-
Recrystallize the crude product from isopropanol to yield fine, white crystals of 4-methylmethcathinone hydrochloride.[6]
Quantitative Data:
| Product | Yield | Reference |
| 4-Methylmethcathinone HCl | 45% | [5] |
Synthesis of (±)-Ephedrine from α-Bromopropiophenone
This protocol outlines the synthesis of racemic ephedrone (α-methylaminoethyl phenyl ketone) followed by its reduction to (±)-ephedrine.
Experimental Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| α-Bromopropiophenone | 213.07 |
| Methylamine | 31.06 |
| Sodium hydroxide | 40.00 |
| Ethanol | - |
| Raney nickel catalyst | - |
| Hydrogen gas | - |
Procedure:
Step 1: Synthesis of α-Methylaminoethyl Phenyl Ketone (Ephedrone)
-
React α-bromopropiophenone with methylamine in a suitable solvent such as benzene or alcohol. It is recommended to cool the reaction mixture with ice, as the reaction can be exothermic.[5]
-
The resulting α-methylaminoethyl phenyl ketone (ephedrone) can be isolated as the hydrochloride salt.[5]
Step 2: Reduction to (±)-Ephedrine
-
Dissolve 62 g of ephedrone hydrochloride in a suitable solvent.[5]
-
Add a solution of 14.2 g of sodium hydroxide in 135 mL of ethanol to make the solution alkaline to phenolphthalein.[5]
-
Filter off the precipitated sodium chloride and wash with ethanol.[5]
-
The resulting alcoholic solution of the ephedrone base is reduced with molecular hydrogen in the presence of a Raney nickel catalyst at room temperature and atmospheric pressure.[5]
-
Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated to yield a mixture of (±)-ephedrine and (±)-pseudoephedrine.[5]
Quantitative Data:
| Intermediate/Product | Yield | Reference |
| α-Methylaminoethyl phenyl ketone (Ephedrone) | 70-74% (from propiophenone) | [5] |
| (±)-Ephedrine | 64% (from ephedrone) | [5] |
| (±)-Pseudoephedrine | 19% (from ephedrone) | [5] |
Synthesis of Cathinone from α-Bromopropiophenone
This protocol describes a general method for the synthesis of racemic cathinone.
Procedure:
-
α-Bromopropiophenone can be synthesized from propiophenone via bromination.[1]
-
The bromine atom in α-bromopropiophenone is then substituted with an amino group by reaction with ammonia to produce a racemic mixture of cathinone.[1]
Note: Detailed, step-by-step protocols with specific quantities and reaction conditions for the synthesis of cathinone from α-bromopropiophenone are less explicitly detailed in the provided search results compared to mephedrone and ephedrine. The synthesis is noted to be straightforward.
Other Applications
This compound is also a precursor for the synthesis of other pharmaceutically relevant scaffolds:
-
2-Phenylmorpholinols: It can be used in the synthesis of 2-phenylmorpholinols.[2]
-
N-Phenacylammonium Salts: It is also utilized in the preparation of various N-phenacylammonium salts.[2]
Detailed experimental protocols for these syntheses require further specific literature investigation.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Cathinone - Wikipedia [en.wikipedia.org]
- 2. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - Google Patents [patents.google.com]
Synthetic Protocols for Heterocyclic Compounds Using 2'-Bromopropiophenone: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2'-bromopropiophenone as a key starting material. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, an α-bromoketone, is a versatile building block for the construction of a variety of heterocyclic scaffolds. Its reactivity, stemming from the presence of two electrophilic centers, allows for facile cyclization reactions with various nucleophiles to form important heterocyclic systems such as thiazoles, imidazoles, and morpholines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved pharmaceuticals, making the development of efficient synthetic routes to these structures a critical endeavor in drug discovery and development.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. The reaction of this compound with a thiourea or thioamide leads to the formation of 2-amino- or 2-substituted-4-phenyl-5-methylthiazoles.
General Reaction Scheme:
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-5-methyl-4-phenylthiazole.
| Entry | Thio-Reagent | Product | Reaction Time | Yield (%) |
| 1 | Thiourea | 2-Amino-5-methyl-4-phenylthiazole | 3 h | 85-95 |
Synthesis of Substituted Imidazoles via Multi-Component Reactions
Substituted imidazoles can be synthesized from this compound through a one-pot, four-component reaction, which is a variation of the Radziszewski imidazole synthesis. This method offers a convergent approach to highly substituted imidazole derivatives.
General Reaction Scheme:
Caption: Four-component synthesis of a tetrasubstituted imidazole.
Experimental Protocol: Synthesis of 1,2,4-Trisubstituted Imidazoles[1]
Materials:
-
This compound (or other 2-bromoacetophenones)
-
Aromatic aldehyde
-
Primary amine
-
Ammonium acetate
Procedure:
-
In a reaction vessel, mix the 2-bromoacetophenone (1 equivalent), an aldehyde (1 equivalent), a primary amine (1 equivalent), and ammonium acetate (excess).
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 1,2,4-trisubstituted imidazole product.[1]
| Entry | Aldehyde | Primary Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 1,2,4-Triphenyl-5-methylimidazole | Very Good[1] |
Synthesis of Phenylmorpholine Derivatives
This compound can serve as a precursor for the synthesis of phenylmorpholine derivatives. The reaction with ethanolamine followed by reduction is a potential route to these structures, which are of interest in medicinal chemistry.
General Reaction Scheme:
Caption: Synthetic pathway to a phenylmorpholine derivative.
Experimental Protocol: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol[2]
Materials:
-
2-Bromo-1-phenylpropan-1-one (this compound)
-
Ethanolamine
-
Acetonitrile
Procedure:
-
A solution of 2-bromo-1-phenylpropan-1-one (1 equivalent) in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Ethanolamine (2 equivalents) is added to the solution.
-
The mixture is stirred and refluxed at 40°C for 6 hours.
-
After cooling to room temperature, the volatiles are removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification can be achieved by column chromatography.[2]
| Entry | Starting Material | Product | Crude Yield (%) | Purified Yield (%) |
| 1 | 2-Bromo-1-(3-chlorophenyl)propan-1-one | 2-(3-Chlorophenyl)-3-methylmorpholin-2-ol | 70 | 20 |
Note: The provided protocol uses a substituted derivative of this compound. The yields may vary for the unsubstituted starting material.[2]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of thiazoles, imidazoles, and morpholine derivatives demonstrate the utility of this compound in accessing molecular scaffolds of significant interest in medicinal chemistry. These methods, particularly the multi-component strategies, offer efficient and atom-economical routes to complex molecules. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives for further investigation.
References
Application of 2'-Bromopropiophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromopropiophenone, also known as α-bromopropiophenone, is a versatile synthetic intermediate widely employed in medicinal chemistry. Its chemical structure, featuring a reactive α-bromoketo group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including cathinone derivatives and bupropion analogues.
Key Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of several classes of therapeutic agents. The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions, which is the primary mode of its utility in drug synthesis.
Primary applications include the synthesis of:
-
Substituted Cathinones: A class of compounds with stimulant properties, some of which have been investigated for therapeutic applications, while others are known as designer drugs.
-
Bupropion and its Analogues: Bupropion is an atypical antidepressant and smoking cessation aid. Its synthesis and the development of its analogues often involve intermediates derived from α-bromoketones.
-
2-Phenylmorpholinols: These compounds have been explored for their potential pharmacological activities.
-
Other Potential Applications: The reactivity of this compound also lends itself to the synthesis of various heterocyclic compounds with potential analgesic, anticonvulsant, and anti-inflammatory properties.[1]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis of representative compounds starting from precursors related to this compound and the biological activities of the resulting molecules.
| Intermediate | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Bromo-3'-chloropropiophenone | Bupropion | t-butylamine, NMP/toluene, 55-60°C; then IPA-HCl | 74-75% | [2] |
| m-chloropropiophenone | m-chloro-α-bromopropiophenone | Bromine, D.M. water, 20-35°C | Not specified | [3] |
| 2-bromo-3'-bromopropiophenone | 2-(N-Cyclopentylamino)-3'-bromopropiophenone | cyclopentylamine, CH3CN, 40°C | Not specified | [1] |
| Propiophenone | This compound | Bromine, Dichloromethane, 20°C | Quantitative | [4] |
| Compound | Target | Biological Activity (IC₅₀ / Kᵢ / EC₅₀) | Assay Type | Reference |
| Bupropion | Nicotinic Acetylcholine Receptor (α3β4) | IC₅₀ = 1.2 µM | Inhibition of [¹²⁵I]SADU-3-72 binding (desensitized state) | [5] |
| Bupropion | Dopamine Transporter (DAT) | Kᵢ = 1400 nM | Radioligand binding assay | [6] |
| Bupropion | Norepinephrine Transporter (NET) | Kᵢ = 2300 nM | Radioligand binding assay | [6] |
| Methcathinone Analogs (4-methyl, 4-ethyl, 4-bromo) | Serotonin Transporter (SERT) | Enhanced potency compared to methcathinone | [³H]neurotransmitter uptake | [7] |
| MDPV | Dopamine Transporter (DAT) | IC₅₀ = 0.031 µM | Transporter inhibition | [8] |
| Methylone | Dopamine Transporter (DAT) | IC₅₀ = 4.82 µM | Transporter inhibition | [8] |
| Chloro-cathinones | Acetylcholinesterase (AChE) | IC₅₀ = 0.1 - 2 mM | Enzyme inhibition | [9] |
Experimental Protocols
Protocol 1: Synthesis of Cathinone (Racemic)
This protocol describes a general method for the synthesis of racemic cathinone from this compound.
Materials:
-
This compound
-
Ammonia (aqueous solution)
-
Suitable organic solvent (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation)
Procedure: [10]
-
Dissolve this compound in a suitable organic solvent.
-
To this solution, add an excess of aqueous ammonia with vigorous stirring. The reaction is a nucleophilic substitution where ammonia displaces the bromide ion.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer and wash it with water to remove excess ammonia and ammonium bromide.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the cathinone free base as an oil.
-
For purification and stabilization, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry hydrogen chloride gas or adding a solution of HCl in a non-polar solvent.
-
Collect the precipitated cathinone hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis of Bupropion
This protocol outlines the synthesis of Bupropion starting from m-chloropropiophenone, which is first brominated to form the key intermediate, m-chloro-α-bromopropiophenone.[2][11]
Step 1: Synthesis of m-chloro-α-bromopropiophenone [3]
-
Suspend m-chloropropiophenone in deionized water.
-
Add bromine dropwise to the stirred suspension at a temperature of 20-35°C over 30-60 minutes.
-
Stir the reaction mixture for an additional hour at the same temperature. Monitor the reaction progress by TLC.
-
Upon completion, add toluene and a solution of sodium thiosulfate to quench any unreacted bromine.
-
Separate the organic layer, wash with water and then with brine. The resulting organic layer containing m-chloro-α-bromopropiophenone can be used directly in the next step.
Step 2: Synthesis of Bupropion Hydrochloride [2]
-
To the toluene solution of m-chloro-α-bromopropiophenone, add t-butylamine.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the mixture and extract with a mixture of toluene and water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate Bupropion hydrochloride.
-
Collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum. The overall yield is reported to be in the range of 70-80%.[11]
Mandatory Visualizations
Synthetic Pathway of Cathinone Derivatives
Caption: General synthesis of substituted cathinones from this compound.
Experimental Workflow for Bupropion Synthesis
Caption: Workflow for the synthesis of Bupropion Hydrochloride.
Signaling Pathway of Cathinone Action
Caption: Mechanism of action of cathinone derivatives on dopamine transporters.
References
- 1. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 5. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathinone - Wikipedia [en.wikipedia.org]
- 11. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Bromination of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the α-bromination of propiophenone to synthesize α-bromopropiophenone, a key intermediate in the production of various pharmaceuticals, including synthetic ephedrine and bupropion.[1][2][3] The protocols described herein are based on established chemical literature and offer researchers reliable methods for this transformation. Two distinct methodologies are presented: a classical approach utilizing elemental bromine in glacial acetic acid and a greener, more contemporary method employing sodium bromide with an oxidizing agent. These notes also include a summary of quantitative data, a description of the reaction mechanism, and a detailed purification procedure.
Introduction
The α-bromination of ketones is a fundamental reaction in organic synthesis, yielding versatile intermediates for further chemical modifications. Propiophenone, upon bromination at the α-carbon, forms α-bromopropiophenone (2-bromo-1-phenyl-1-propanone).[4][5][6] This product serves as a crucial precursor in the synthesis of numerous active pharmaceutical ingredients due to the reactivity of the carbon-bromine bond, which allows for subsequent nucleophilic substitution reactions.[2] The procedures outlined below provide step-by-step guidance to ensure a successful and efficient synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the bromination of propiophenone and the resulting product, α-bromopropiophenone.
| Parameter | Value | Reference(s) |
| Reactant | Propiophenone | |
| Molecular Formula | C₉H₁₀O | |
| Molar Mass | 134.18 g/mol | |
| Product | α-Bromopropiophenone | |
| Molecular Formula | C₉H₉BrO | [4] |
| Molar Mass | 213.07 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid/oil | [4][7] |
| Boiling Point | 132-133 °C @ 12 mmHg | [8] |
| 135-138 °C @ 20 mmHg | [1] | |
| Reaction Metrics | ||
| Typical Yield | 80% to near quantitative | [1][8] |
Reaction Mechanism
The bromination of propiophenone in the presence of an acid catalyst proceeds through an enol-mediated mechanism. The acid catalyzes the tautomerization of the ketone to its more reactive enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine. Subsequent deprotonation of the intermediate yields the α-bromoketone and regenerates the acid catalyst (HBr is an autocatalyst in this reaction).[9]
Caption: Reaction mechanism for the acid-catalyzed bromination of propiophenone.
Experimental Protocols
Caution: α-Bromoketones are generally lachrymatory (tear-inducing) and skin irritants.[9][10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Bromination using Elemental Bromine in Glacial Acetic Acid
This protocol is a classic and reliable method for the bromination of propiophenone.
Materials:
-
Propiophenone
-
Glacial Acetic Acid
-
Bromine
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or calcium chloride
-
Round-bottom flask
-
Stir bar or mechanical stirrer
-
Dropping funnel
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter flask (if product crystallizes)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propiophenone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred propiophenone solution.
-
After the addition is complete, allow the reaction mixture to stand for 30 minutes. If the deep red color of bromine persists, gently warm the flask in a water bath until the color disappears, indicating the consumption of bromine and the evolution of hydrogen bromide gas.[9]
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.[9]
-
The α-bromopropiophenone will separate as a dense, colorless to pale yellow oil.[4][9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[8]
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting oil can be purified by vacuum distillation.[8] Alternatively, the product may crystallize upon cooling and can be recrystallized from a suitable solvent like ether.[9]
Protocol 2: Green Bromination using Sodium Bromide and Hydrogen Peroxide
This protocol offers a more environmentally friendly approach by avoiding the use of elemental bromine.
Materials:
-
Propiophenone (13.4g, 0.1 mol)[11]
-
Sodium bromide (41.2g, 0.4 mol)[11]
-
30% Sulfuric acid (32.7g, 0.1 mol)[11]
-
27% Hydrogen peroxide (35.2g, 0.25 mol)[11]
-
Saturated sodium carbonate solution[11]
-
Saturated saline solution[11]
-
Anhydrous magnesium sulfate[11]
-
500 mL round-bottom flask[11]
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask at room temperature, add propiophenone (13.4g, 0.1 mol) and sodium bromide (41.2g, 0.4 mol).[11]
-
Stir the mixture to ensure it is homogenous.
-
Add 30% sulfuric acid (32.7g, 0.1 mol) to the flask.[11]
-
Slowly add 27% hydrogen peroxide (35.2g, 0.25 mol) dropwise to the reaction mixture.[11]
-
After the addition is complete, continue to stir the reaction for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, stop stirring and allow the layers to separate.
-
Wash the organic layer sequentially with a saturated sodium carbonate solution and a saturated saline solution.[11]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[11]
-
Filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain α-bromopropiophenone as a yellow oily liquid. This method has been reported to yield the product in 94% with 96% purity.[11]
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of α-bromopropiophenone.
References
- 1. Synthetic Ephedrine (Brit. Pat. 302,940) - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Cathinone - Wikipedia [en.wikipedia.org]
- 3. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 4. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
The Role of 2'-Bromopropiophenone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various bioactive molecules utilizing 2'-Bromopropiophenone and its derivatives as a key starting material. This versatile chemical intermediate serves as a crucial building block in the preparation of a range of pharmacologically active compounds, including cathinones, ephedrine analogues, and morpholine derivatives.
Introduction
This compound (α-Bromopropiophenone) is an α-bromoketone that is readily prepared by the bromination of propiophenone. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in medicinal chemistry to introduce the 1-phenylpropan-1-one backbone, a common structural motif in many psychoactive and therapeutic compounds. This document outlines detailed synthetic procedures, presents quantitative data, and illustrates the key reaction pathways and biological mechanisms of action for prominent molecules synthesized from this precursor.
Synthesis of Bioactive Molecules: Protocols and Data
This section details the experimental procedures for the synthesis of several classes of bioactive molecules starting from this compound or its substituted analogues.
Synthesis of Cathinone and its Derivatives
This compound is a well-established precursor for the synthesis of cathinone and its substituted analogues, which are known for their stimulant properties. The general synthetic strategy involves the reaction of the α-bromoketone with an appropriate amine.
Cathinone can be synthesized by reacting this compound with ammonia.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable organic solvent such as benzene or ethanol.
-
Amination: Add a solution of ammonia to the reaction mixture. The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, neutralize the excess ammonia with a dilute acid (e.g., hydrochloric acid).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ether) to remove unreacted starting material.
-
Isolation: Basify the aqueous layer to liberate the cathinone free base, which can then be extracted with an organic solvent.
-
Purification: The crude product can be purified by distillation under vacuum or by crystallization of its salt form (e.g., hydrochloride).
| Product | Amine | Solvent | Yield | Spectroscopic Data |
| Cathinone | Ammonia | Benzene/Ethanol | Not specified | ¹³C NMR (predicted): δ 199.9 (C=O), 136.6 (Ar-C), 133.3 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 55.0 (CH-NH₂), 16.5 (CH₃)[2] |
Mephedrone is a synthetic cathinone derivative synthesized from a substituted analogue of this compound, namely 2-bromo-4'-methylpropiophenone.
Experimental Protocol:
-
Bromination of 4'-Methylpropiophenone:
-
Dissolve 4-methylpropiophenone (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of 48% hydrobromic acid.
-
Slowly add bromine (1.1 equivalents) over 1 hour, maintaining the temperature at 25 °C.
-
Stir for an additional 1.5 hours.
-
Pour the reaction mixture into ice-cold water and extract the product, 2-bromo-4'-methylpropiophenone, with dichloromethane.
-
Dry the organic layer over magnesium sulfate and concentrate under vacuum to obtain yellow crystals.[2] The yield is reported to be nearly quantitative.[3]
-
-
Methamination of 2-bromo-4'-methylpropiophenone:
-
Prepare a solution of methylamine by dissolving methylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent) in water.
-
In a separate flask, dissolve 2-bromo-4'-methylpropiophenone (1 equivalent) in toluene.
-
Add the methylamine solution dropwise to the toluene solution over 1 hour with stirring.
-
Continue stirring at 25 °C for 32 hours.
-
Pour the mixture into ice-cold water and separate the toluene layer.
-
Acidify the toluene layer with dilute hydrochloric acid.
-
Wash the acidic aqueous layer with toluene and then evaporate to dryness to obtain the crude mephedrone HCl.
-
Recrystallize the crude product from isopropanol to yield fine, white powder of mephedrone HCl.[2]
-
| Starting Material | Reagents | Product | Yield |
| 4'-Methylpropiophenone | 1. Br₂, HBr, Acetic Acid; 2. Methylamine, NaOH, Toluene | Mephedrone HCl | ~45% (for the methamination step)[3] |
Synthesis of Mephedrone
Caption: Synthetic route for Mephedrone from 4'-Methylpropiophenone.
Synthesis of Ephedrine Analogues
This compound is a key intermediate in the synthesis of ephedrine and its analogues, which have sympathomimetic and stimulant effects. The synthesis involves amination followed by reduction of the ketone.
Experimental Protocol for DL-Ephedrine Synthesis: [1]
-
Synthesis of α-Methylaminoethyl Phenyl Ketone (Ephedrone):
-
React α-bromopropiophenone with methylamine in a suitable solvent like benzene or alcohol. It is recommended to cool the reaction mixture with ice.[4]
-
The reaction yields α-methylaminoethyl phenyl ketone (ephedrone) hydrochloride with a reported yield of 70-74% based on the starting propiophenone.[1]
-
-
Reduction of Ephedrone to DL-Ephedrine:
| Intermediate | Reduction Method | Product | Yield | Spectroscopic Data |
| α-Methylaminoethyl Phenyl Ketone (Ephedrone) | H₂ / Platinum black | DL-Ephedrine | 64% | ¹H NMR (Ephedrine): δ 4.71 (d, J=3.6 Hz, H-1), 2.70 (s, N-CH₃)[5] ¹³C NMR (Ephedrine, predicted): δ 141.5 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.4 (Ar-CH), 73.1 (CH-OH), 61.2 (CH-NH), 32.0 (N-CH₃), 14.5 (C-CH₃)[6] |
Synthesis of DL-Ephedrine
Caption: Synthetic pathway for DL-Ephedrine from this compound.
Synthesis of 2-Phenylmorpholinols
This compound can be used to synthesize 2-phenylmorpholinols, a class of compounds with potential biological activities. The synthesis involves a reaction with 2-aminoethanol or its derivatives.
General Experimental Protocol:
-
Reaction: React this compound with a 2-aminoalkanol (e.g., 2-aminoethanol) in a suitable solvent.
-
Cyclization: The initial substitution product undergoes an intramolecular cyclization to form the morpholinol ring.
-
Isolation and Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.
Synthesis of Bupropion Analogues
Substituted 2'-bromopropiophenones are crucial intermediates in the synthesis of bupropion and its analogues, which are used as antidepressants and smoking cessation aids.
Experimental Protocol for Bupropion Synthesis:
-
Bromination of m-Chloropropiophenone:
-
m-Chloropropiophenone is brominated using bromine in a solvent like dichloromethane to yield m-chloro-α-bromopropiophenone.
-
-
Amination with t-Butylamine:
-
The resulting m-chloro-α-bromopropiophenone is then reacted with t-butylamine in a solvent such as acetonitrile to produce bupropion free base.
-
-
Salt Formation:
-
The bupropion free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropyl alcohol. The overall yield is reported to be around 70-80%.[7]
-
| Starting Material | Reagents | Product | Yield | Spectroscopic Data |
| m-Chloropropiophenone | 1. Br₂; 2. t-Butylamine; 3. HCl | Bupropion HCl | 70-80% | ¹H NMR (Bupropion HCl): δ 8.1-7.6 (m, 4H, Ar-H), 5.2 (q, 1H, CH), 1.6 (d, 3H, CH₃), 1.4 (s, 9H, t-butyl)[4] MS (EI): m/z 224, 166, 139, 111, 100, 57[4] |
Signaling Pathways of Synthesized Bioactive Molecules
The bioactive molecules synthesized from this compound exert their effects by interacting with specific biological targets, primarily within the central nervous system.
Mechanism of Action of Cathinones
Synthetic cathinones primarily act as monoamine transporter inhibitors or releasers. They target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.
-
Releasers (e.g., Mephedrone): These compounds are substrates for the monoamine transporters. They are taken up into the presynaptic neuron and promote the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.
-
Reuptake Inhibitors (e.g., MDPV): These compounds block the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their action.
The increased levels of dopamine, norepinephrine, and serotonin in the brain are responsible for the stimulant, euphoric, and entactogenic effects of these substances.
Dopaminergic and Serotonergic Signaling by Cathinones
Caption: Cathinones increase synaptic dopamine by acting as releasers or reuptake inhibitors.
Signaling Pathway of Ephedrine
Ephedrine exerts its effects through a complex mechanism that involves both direct and indirect actions on the adrenergic system. One identified pathway involves the β-adrenergic receptor and subsequent downstream signaling.
Ephedrine can induce the expression of Thioredoxin-1 (Trx-1), a protein involved in cellular redox regulation and neuroprotection. This induction is mediated through the β-adrenergic receptor, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Activated DARPP-32 is implicated in the signaling cascade that ultimately leads to increased Trx-1 expression.
Ephedrine Signaling Pathway
Caption: Ephedrine-induced Thioredoxin-1 expression signaling pathway.
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of a wide array of bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The versatility of this starting material allows for the creation of diverse molecular scaffolds with significant pharmacological activities. Further research into the synthesis of novel derivatives and a deeper understanding of their biological mechanisms will continue to drive innovation in the development of new therapeutic agents.
References
- 1. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015451) [hmdb.ca]
- 7. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
2'-Bromopropiophenone: A Versatile Building Block for Novel Organic Compounds - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2'-Bromopropiophenone as a key starting material in the synthesis of diverse and biologically active organic compounds. Its reactive α-bromo ketone moiety makes it a valuable precursor for a range of novel molecules with potential therapeutic applications.
Introduction
This compound (α-Bromopropiophenone) is an organic compound featuring a propiophenone skeleton with a bromine atom at the α-position to the carbonyl group. This structural feature imparts high reactivity, particularly towards nucleophiles, making it an essential building block in synthetic organic chemistry. Its applications span the synthesis of psychoactive substances, antidepressant analogues, and various heterocyclic scaffolds of medicinal interest.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 245-250 °C (lit.) |
| Density | 1.4 g/mL at 25 °C (lit.) |
| CAS Number | 2114-00-3 |
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2] It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[1][3] It is also a lachrymator, meaning it can cause tearing.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Storage: Store in a tightly closed container in a refrigerator (2-8°C).[4]
Applications in Organic Synthesis
This compound serves as a versatile precursor for several classes of organic compounds with significant biological activities.
Synthesis of Substituted Cathinones
Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamine.[5] this compound is a key intermediate in the synthesis of many of these compounds through nucleophilic substitution of the bromine atom with a primary or secondary amine.
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into the role of plant polyphenols and their nano-formulations in the management of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Bromopropiopiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2'-Bromopropiopiophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2'-Bromopropiophenone, providing potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound and presence of unreacted propiophenone | 1. Insufficient bromine. 2. Inadequate reaction time. 3. Low reaction temperature. 4. Presence of moisture in the reaction. | 1. Ensure accurate stoichiometry; a slight excess of bromine (e.g., 1.05 equivalents) can be used. 2. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 3. While low temperatures can improve selectivity, the reaction may be slow. Consider a moderately increased temperature (e.g., room temperature) if the reaction is not proceeding. 4. Use anhydrous solvents and reagents to prevent quenching of the reaction. |
| Presence of 2',2'-dibromopropiophenone (over-bromination) | 1. Excess bromine used. 2. High local concentration of bromine. 3. Prolonged reaction time after consumption of propiophenone. | 1. Use a stoichiometric amount or only a slight excess of bromine. 2. Add the bromine solution dropwise and with vigorous stirring to avoid high local concentrations. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of aromatic ring brominated side products (e.g., 3'-Bromopropiophenone) | 1. Use of a strong Lewis acid catalyst (e.g., excess AlCl₃). 2. High reaction temperatures. 3. Specific catalytic systems that favor aromatic halogenation. | 1. Avoid or use only a catalytic amount of Lewis acid if alpha-bromination is desired. Acid-catalyzed enolization is often sufficient. 2. Maintain a controlled, lower temperature (e.g., 0-25 °C) to favor kinetic alpha-bromination over thermodynamic ring bromination. 3. Be aware that certain catalysts, like the CuBr₂-βCD complex, have been reported to favor aromatic bromination. |
| Reaction fails to initiate (bromine color persists) | 1. Low temperature inhibiting initiation. 2. Absence of an acid catalyst (if required by the specific protocol). | 1. A small amount of gentle warming or the addition of a radical initiator (like a small amount of light) can sometimes initiate the reaction. 2. A catalytic amount of HBr or another acid can facilitate the enolization necessary for the reaction to start. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
2',2'-Dibromopropiophenone: This results from over-bromination of the desired product.
-
Brominated propiophenone isomers: Bromination can occur on the aromatic ring, leading to products like 3'-Bromopropiophenone, especially in the presence of a Lewis acid catalyst.
-
Unreacted propiophenone: Incomplete reaction will leave the starting material in the product mixture.
Q2: How can I minimize the formation of 2',2'-dibromopropiophenone?
A2: To minimize dibromination, you should carefully control the stoichiometry of bromine, using no more than a slight excess. Add the bromine solution slowly and with efficient stirring to prevent localized high concentrations. Monitor the reaction progress and stop it once the propiophenone has been consumed.
Q3: What is the role of the aluminum chloride (AlCl₃) catalyst, and can it cause side reactions?
A3: Aluminum chloride is a Lewis acid that can be used to catalyze the bromination. However, its role is critical in determining the regioselectivity of the reaction. A catalytic amount can promote the desired alpha-bromination. In contrast, an excess of AlCl₃ can complex with the carbonyl oxygen, deactivating the alpha-position and promoting electrophilic substitution on the aromatic ring, leading to side products like 3'-Bromopropiophenone.[1]
Q4: What is the optimal temperature for the synthesis of this compound?
A4: The optimal temperature is a balance between reaction rate and selectivity. Many procedures recommend temperatures between 0°C and room temperature (20-25°C).[1][2] Lower temperatures generally favor the kinetic product (alpha-bromination) and minimize side reactions like over-bromination and aromatic bromination.
Q5: How can I purify the crude this compound to remove the side products?
A5: Purification can typically be achieved through fractional distillation under reduced pressure. The different boiling points of this compound, propiophenone, and dibrominated species allow for their separation. Column chromatography on silica gel can also be an effective method for removing impurities, especially for smaller-scale reactions.
Data Presentation
The following table summarizes the expected qualitative effects of different reaction parameters on the product distribution in the synthesis of this compound.
| Reaction Parameter | Condition | Expected this compound Yield | Expected Side Product Formation |
| Bromine Stoichiometry | 1.0 - 1.05 equivalents | High | Low |
| > 1.1 equivalents | Moderate to High | Increased 2',2'-dibromopropiophenone | |
| Catalyst | No catalyst / HBr (catalytic) | Good | Minimal aromatic bromination |
| AlCl₃ (catalytic) | High | Low levels of aromatic bromination possible | |
| AlCl₃ (excess) | Low | Significant aromatic bromination (e.g., 3'-isomer) | |
| Temperature | 0 - 5 °C | Good (slower reaction) | Low |
| 20 - 25 °C | High | Moderate | |
| > 40 °C | Variable | Increased risk of over-bromination and ring bromination |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Products
This protocol is designed to favor the formation of the alpha-brominated product with high selectivity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HBr), dissolve propiophenone (1 equivalent) in anhydrous dichloromethane (DCM) or chloroform.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Cool the flask containing the propiophenone solution to 0-5°C using an ice bath.
-
Bromine Addition: Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS until the propiophenone is consumed.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 2'-Bromopropiophenone
Welcome to the Technical Support Center for the synthesis of 2'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this compound. Our goal is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the α-bromination of propiophenone. This reaction typically involves the treatment of propiophenone with a brominating agent, such as molecular bromine (Br₂), in the presence of a catalyst or in a suitable solvent.[1][2][3] The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine.[1][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reactants.
-
Side reactions: Several side reactions can compete with the desired α-bromination, leading to a mixture of products and a lower yield of this compound. Common side reactions include polybromination and bromination of the aromatic ring.
-
Poor quality of reagents: The purity of propiophenone, bromine, and the solvent can significantly impact the reaction outcome. Impurities can interfere with the reaction or lead to the formation of byproducts.
-
Suboptimal work-up procedure: Product loss can occur during the work-up and purification steps. This can be due to the product's solubility in the aqueous phase during extraction or degradation on silica gel during column chromatography.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A3: The formation of multiple byproducts is a common issue. The most likely byproducts in the synthesis of this compound are:
-
Dibrominated propiophenone: This occurs when a second bromine atom is added to the α-position.
-
Ring-brominated propiophenone: Electrophilic aromatic substitution can occur, leading to the bromination of the phenyl ring, resulting in ortho-, meta-, and para-isomers of bromo-propiophenone.
-
Unreacted propiophenone: If the reaction has not gone to completion, you will have remaining starting material.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Control stoichiometry: Use a precise 1:1 molar ratio of propiophenone to bromine to reduce the likelihood of polybromination.
-
Reaction temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity and minimize side reactions.
-
Slow addition of bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of bromine at any given time, which can help prevent over-bromination.
-
Choice of solvent and catalyst: The solvent and catalyst can influence the regioselectivity of the reaction. For α-bromination, a polar aprotic solvent is often preferred.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield
If you are experiencing a low yield of this compound, follow this troubleshooting workflow:
Issue 2: Presence of Multiple Products (Byproducts)
If your analysis (e.g., TLC, GC-MS, NMR) indicates the presence of significant byproducts, use this guide to identify and minimize them.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different reaction parameters can affect the yield of this compound. Note that yields are highly dependent on the specific experimental setup and purification methods.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Takeaway |
| Catalyst | Aluminum chloride (pinch) | ~90% (crude)[4] | No catalyst (in Dichloromethane) | Quantitative (crude) | A Lewis acid catalyst can promote the reaction, but direct bromination in a suitable solvent can also be effective. |
| Solvent | Chloroform | ~90% (crude)[4] | Dichloromethane | Quantitative (crude) | Both chlorinated solvents are effective. Dichloromethane is often preferred due to its lower toxicity. |
| Temperature | 0 °C (Ice Bath)[4] | High | 20 °C | High | While the reaction can proceed at room temperature, lower temperatures are generally recommended to improve selectivity and minimize side reactions. |
| Reaction Time | Overnight[4] | High | 30 minutes | Quantitative (crude) | Reaction time can vary significantly depending on the scale and other conditions. Monitoring by TLC is crucial to determine the optimal time. |
Experimental Protocols
Protocol 1: Bromination of Propiophenone with Aluminum Chloride Catalyst
This protocol is adapted from a patented synthesis route.[4]
Materials:
-
Propiophenone (13.4 g, 0.1 mol)
-
Anhydrous chloroform (120 mL)
-
Aluminum chloride (a pinch, ground)
-
Bromine (5 mL, 0.1 mol)
-
Ice bath
Procedure:
-
Dissolve propiophenone in 100 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a pinch of ground aluminum chloride to the solution.
-
Cool the mixture in an ice bath.
-
Prepare a solution of bromine in 20 mL of chloroform and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred propiophenone solution. The color of the bromine should disappear instantaneously.
-
After the addition is complete, continue stirring the reaction mixture overnight to allow for the evolution of hydrogen bromide gas.
-
Filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as an oil.
Protocol 2: Bromination of Propiophenone in Dichloromethane
This protocol provides a method for the synthesis of this compound without a Lewis acid catalyst.
Materials:
-
Propiophenone (72 g, 0.5 mol)
-
Dichloromethane (600 mL)
-
Bromine (82 g, 0.51 mol)
Procedure:
-
Dissolve propiophenone in 500 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of bromine in 100 mL of dichloromethane and add it to the dropping funnel.
-
Maintain the reaction temperature at 20 °C and add the bromine solution dropwise to the stirred propiophenone solution.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. The product is often used directly in the next step without further purification.
References
Technical Support Center: Purification of 2'-Bromopropiophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 2'-Bromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities originate from its synthesis, which typically involves the bromination of propiophenone.[1][2] These can include unreacted starting material (propiophenone), poly-brominated side products, and residual acidic byproducts like hydrobromic acid (HBr).[3] Solvents used during the synthesis, such as chloroform or dichloromethane, may also be present.[3][4]
Q2: My purified this compound is a pale yellow to brown liquid, but I expected it to be colorless. Why?
A2: The discoloration is a common issue and can be attributed to several factors. As an α-bromoketone, the compound can be unstable and may darken over time, particularly when exposed to light, air, or residual acid from the synthesis.[5] Even trace amounts of colored impurities or degradation products can impart a yellow or brownish hue.
Q3: How should I properly store purified this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light. It is recommended to store it under refrigeration at temperatures between 2-8°C (36-46°F).[6][7][8] The compound is known to be light-sensitive.[8]
Q4: What are the primary purification techniques for this compound?
A4: The most effective purification methods for this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. A patent has described purification by washing the reaction product with water and a soda solution, followed by drying and vacuum distillation.[2] Recrystallization is not applicable unless the compound is converted to a solid derivative.
Q5: What are the most critical safety precautions when handling this compound?
A5: this compound is a lachrymator and is irritating to the eyes, skin, and respiratory system.[1][9] It is crucial to handle this chemical in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [1][9] |
| Molecular Weight | 213.07 g/mol | [9][11] |
| Appearance | Colorless to pale yellow liquid/oil | [1][12] |
| Density | ~1.4 g/mL at 25°C | [7][8] |
| Refractive Index | ~1.571 (at 20°C) | [7][9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, ethyl acetate, methanol. | [1][8] |
| Stability | Light-sensitive; incompatible with strong oxidizing agents and strong bases. | [8][9][13] |
Table 2: Boiling Point of this compound at Various Pressures
| Boiling Point | Pressure | Reference |
| 245-250 °C | 760 mmHg (atmospheric) | [7][13] |
| 138-140 °C | 14 mmHg | [7] |
| 132-133 °C | 12 mmHg | [2] |
| 105 °C | 0.1 mmHg | [7] |
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is darkening or decomposing in the distillation flask. | The distillation temperature is too high, causing thermal decomposition. | - Lower the pressure of the vacuum system to allow the product to distill at a lower temperature (See Table 2).- Ensure the heating mantle is not set excessively high; heat the flask gradually. |
| Poor separation of impurities (broad boiling range). | - Inefficient distillation column.- The vacuum pressure is fluctuating. | - Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- Check the vacuum pump and all connections for leaks to ensure a stable, low pressure. |
| Bumping / Uneven Boiling. | Lack of nucleation sites for smooth boiling. | - Add a magnetic stir bar or boiling chips to the distillation flask before heating.- Ensure even heating of the flask. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | The mobile phase polarity is either too high or too low.[5] | - Adjust the solvent ratio. For normal phase silica gel chromatography, if compounds elute too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they elute too slowly, increase the polarity.[5]- Test different solvent systems using Thin Layer Chromatography (TLC) before running the column. |
| Product elutes with the solvent front. | The mobile phase is too polar.[5] | - Start with a much less polar mobile phase (e.g., a higher percentage of hexane).[5] |
| Product will not elute from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).[14]- If the product is still retained, consider a stronger solvent like pure ethyl acetate or add a small percentage of methanol. |
| Streaking or "tailing" of the product band. | - The column is overloaded with the crude sample.- The compound has low solubility in the chosen mobile phase. | - Use a larger column or reduce the amount of sample loaded.- Choose a mobile phase that better solubilizes the compound. Adding a small amount of a more polar solvent can sometimes help. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation : The crude this compound is placed in a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.
-
Apparatus Setup : Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation :
-
Begin stirring and slowly apply vacuum, monitoring the pressure with a manometer.
-
Once a stable, low pressure is achieved (e.g., 1-15 mmHg), gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected temperature for the given pressure (refer to Table 2). For example, at ~12 mmHg, the product should distill around 132-133°C.[2]
-
Discard any initial low-boiling impurities and stop the distillation before high-boiling, dark-colored residues begin to distill.
-
-
Isolation : Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Mobile Phase Selection : Based on preliminary TLC analysis, choose a mobile phase that provides good separation between this compound and its impurities. A common system is a mixture of hexane and ethyl acetate.
-
Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution :
-
Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column.
-
Continuously collect fractions in test tubes or flasks.[14]
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]
- 9. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in 2'-Bromopropiophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Bromopropiophenone. The content is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield During Synthesis
Q1: My bromination of propiophenone to form this compound resulted in a very low yield. What are the common causes?
A1: Low yields in this α-bromination are typically traced back to issues with reagents, reaction conditions, or work-up procedures. Key factors to investigate include:
-
Moisture: The presence of water can interfere with the reaction, especially if a Lewis acid catalyst like aluminum chloride is used.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Quality: Impure propiophenone or old bromine can lead to side reactions or incomplete conversion. Use freshly purified or high-purity starting materials.
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Temperature Control: The reaction is exothermic. Insufficient cooling can promote the formation of side products. Some protocols recommend cooling in an ice bath during the dropwise addition of bromine.[2]
-
Incorrect Stoichiometry: While a slight excess of bromine may be used to ensure full conversion of the propiophenone, a large excess can lead to the formation of dibrominated products.
-
Product Loss During Work-up: this compound can be lost during aqueous washes if not extracted properly. Ensure efficient extraction with a suitable organic solvent like dichloromethane.[3]
Issue 2: Formation of Unexpected Side Products
Q2: My crude product shows multiple spots on a TLC analysis. What are the likely impurities or side products?
A2: The formation of multiple products is a common issue. The most probable side products include:
-
Dibrominated Propiophenone: If an excess of bromine is used or if the reaction temperature is too high, a second bromine atom can be added to the α-position.
-
Unreacted Propiophenone: Incomplete reaction will leave starting material in your crude product. Reaction progress should be monitored by TLC or GC.
-
Aromatic Ring Bromination: While α-bromination is kinetically favored, under certain conditions (e.g., presence of a strong Lewis acid catalyst and higher temperatures), electrophilic aromatic substitution on the phenyl ring can occur.
-
Self-Condensation Products: Under basic conditions, which might be used during work-up, enolizable ketones can undergo self-condensation reactions.[4]
Issue 3: Reagent Stability, Handling, and Storage
Q3: What are the proper handling and storage procedures for this compound?
A3: Proper handling and storage are critical for safety and reagent integrity.
-
Safety: this compound is a lachrymator and is irritating to the eyes, respiratory system, and skin.[5] All handling should be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[5][6] Contact with these should be avoided.
-
Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at approximately 2-8°C.[5][7]
Issue 4: Failure in Downstream Reactions (e.g., Friedel-Crafts Acylation)
Q4: I am using this compound in a subsequent reaction (e.g., substitution, acylation), and it's failing. What should I troubleshoot?
A4: When downstream reactions fail, consider both the integrity of your this compound and the specific reaction's requirements.
-
Purity of Starting Material: Impurities from the bromination step can inhibit or interfere with subsequent reactions. Ensure your this compound is sufficiently pure before proceeding.
-
Friedel-Crafts Reactions: These reactions are highly sensitive to catalyst deactivation. The Lewis acid catalyst (e.g., AlCl₃) will be deactivated by any moisture present in the reagents or solvent.[1] Furthermore, the aromatic substrate itself must not contain strongly deactivating groups (e.g., -NO₂, -CN) or groups that react with the catalyst, such as amines (-NH₂) or alcohols (-OH).[1]
-
Grignard Reactions: If you are attempting to form a Grignard reagent from an aryl bromide to react with this compound, ensure strictly anhydrous conditions, as Grignard reagents react readily with water. The ketone functional group of this compound is incompatible with Grignard reagents, so it would be the electrophile in such a reaction, not the precursor to the Grignard reagent itself.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2114-00-3 | [9] |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | 245-250 °C (lit.) | [7] |
| 138-140 °C / 14 mmHg (lit.) | [7] | |
| Density | 1.4 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.571 (lit.) | [7] |
| Flash Point | >110 °C (>230 °F) | [12] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone. |
Table 2: Comparison of Selected Bromination Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | Propiophenone | Propiophenone | m-chloropropiophenone |
| Brominating Agent | Bromine | Bromine | Bromine |
| Solvent | Anhydrous Chloroform | Dichloromethane | None (neat) or Dichloroethane |
| Catalyst | Aluminum Chloride (pinch) | None mentioned | None mentioned |
| Temperature | Cooled in an ice bath | 20 °C | 50 to 100 °C |
| Reaction Time | Stirred overnight | 30 minutes | 2 to 6 hours |
| Reference | [2] | [13] | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol is adapted from common laboratory procedures.[2][13]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Dissolve bromine (1.0-1.05 eq) in a small amount of the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred propiophenone solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reddish-brown color of bromine should disappear upon addition.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be used directly or purified further by vacuum distillation.[15]
Visualizations
Logical and Workflow Diagrams
Caption: General troubleshooting workflow for a failed reaction.
Caption: Reaction pathway showing the desired product and a common side product.
Caption: Logic diagram for troubleshooting downstream reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 12. 2-bromopropiophenone, 2114-00-3 [thegoodscentscompany.com]
- 13. prepchem.com [prepchem.com]
- 14. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 15. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
Optimizing reaction conditions for 2'-Bromopropiophenone synthesis
Welcome to the technical support center for the synthesis of 2'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and solutions?
-
Answer: Low or no yield can stem from several factors. Firstly, ensure the freshness and purity of your starting material, propiophenone. The brominating agent, typically bromine, should be handled carefully to avoid degradation. The choice and quality of the solvent are also critical; anhydrous solvents like dichloromethane or chloroform are often recommended.[1][2] Catalyst activity, particularly with Lewis acids like aluminum chloride, can be compromised by moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere if possible. Finally, reaction temperature and time are crucial parameters. Bromination of propiophenone is often carried out at controlled temperatures, for instance, at 20°C or even in an ice bath to manage the exothermic nature of the reaction.[1][2]
Issue 2: Formation of Multiple Byproducts
-
Question: My final product mixture shows multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation?
-
Answer: The primary byproduct in this synthesis is often a result of polybromination, where more than one bromine atom is added to the propiophenone molecule. To minimize this, it is crucial to control the stoichiometry of the reactants. A slight excess of propiophenone relative to bromine can help ensure monosubstitution. Dropwise addition of the bromine solution allows for better control of the reaction and can prevent localized areas of high bromine concentration, which can lead to over-bromination.[2] The reaction temperature should also be carefully monitored, as higher temperatures can sometimes favor side reactions.
Issue 3: Reaction Stalls or is Incomplete
-
Question: The reaction seems to have stopped before all the starting material has been consumed. What can I do to drive the reaction to completion?
-
Answer: An incomplete reaction can be due to an inactive catalyst or insufficient reaction time. If using a catalyst like aluminum chloride, ensure it is of high quality and has not been deactivated by moisture.[1] Sometimes, a small pinch of freshly ground catalyst can reinvigorate the reaction.[1] Reaction times can vary, with some protocols suggesting stirring for 30 minutes, while others recommend stirring overnight.[1][2] Monitoring the reaction progress by TLC is essential to determine the optimal reaction time for your specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the α-bromination of propiophenone. This typically involves reacting propiophenone with a brominating agent like elemental bromine (Br₂) in a suitable solvent.[1][2] The reaction can be uncatalyzed or catalyzed by a Lewis acid, such as aluminum chloride.[1]
Q2: What is the role of the aluminum chloride catalyst?
A2: In the context of α-bromination of ketones, aluminum chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of the propiophenone, increasing the acidity of the α-proton and facilitating the formation of the enol or enolate intermediate, which then reacts with bromine.
Q3: What are some common solvents used for this synthesis?
A3: Common solvents for the bromination of propiophenone include dichloromethane and chloroform.[1][2] These are chosen for their ability to dissolve the reactants and for being relatively inert under the reaction conditions.
Q4: How can I purify the final product?
A4: After the reaction is complete, a typical workup involves quenching the reaction, washing with an aqueous solution (like sodium bicarbonate to neutralize any acid), and then extracting the product into an organic solvent. The crude product is often an oil.[1] Further purification can be achieved through distillation under reduced pressure or column chromatography.
Q5: Are there alternative, greener synthesis methods?
A5: While the classic bromination with Br₂ is common, research into greener alternatives is ongoing. One patented method describes the bromination of propiophenone in an aqueous suspension with the addition of salts, which avoids the use of chlorinated solvents.[3] Another approach involves the use of a composite catalyst for the synthesis of p-bromopropiophenone from p-bromobenzoic acid and propionic acid, which is described as having low environmental pollution.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Propiophenone | Propiophenone | Propiophenone |
| Brominating Agent | Bromine | Bromine | Bromine |
| Catalyst | Aluminum Chloride | None Mentioned | Saturated Sodium Sulfate Solution |
| Solvent | Chloroform | Dichloromethane | Water (Suspension) |
| Temperature | Ice bath, then overnight stirring | 20°C | ~60°C |
| Molar Ratio (Propiophenone:Bromine) | 1:1 (0.1 mol : 0.1 mol) | 1:1.02 (0.5 mol : 0.51 mol) | 1:1.08 (34 parts : 39 parts) |
| Reported Yield | Not explicitly stated, 22g of oil obtained | Quantitative | Almost quantitative |
| Reference | [1] | [2] | [3] |
Experimental Protocols
Protocol 1: Synthesis via Bromination with Aluminum Chloride Catalyst
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Preparation: To 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of freshly ground aluminum chloride.
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Reaction: While stirring, add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise. The mixture should decolorize instantaneously.
-
Workup: Cool the mixture in an ice bath and stir overnight to allow the hydrobromic acid formed to evolve.
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Isolation: Filter off the catalyst. Remove the solvent from the filtrate by evaporation. The remaining oil is the crude this compound.[1]
Protocol 2: Synthesis via Uncatalyzed Bromination
-
Preparation: Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane.
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Reaction: Add a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane dropwise at 20°C.
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Workup: After 30 minutes, evaporate the solvent. The product is obtained quantitatively and can be used directly in subsequent steps.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Preventing degradation of 2'-Bromopropiophenone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2'-Bromopropiophenone to prevent its degradation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under refrigerated conditions, specifically between 2°C and 8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is also recommended.[4]
Q2: I've noticed a change in the color of my this compound. What does this indicate?
A2: A change in color, such as the appearance of a yellow or brownish tint from its typical light yellow to green appearance, can be an indicator of degradation.[2] This may be due to exposure to light, air (oxidation), or elevated temperatures. It is advisable to re-analyze the purity of the material before use.
Q3: Can I store this compound at room temperature for a short period?
A3: While stable under normal temperatures and pressures for short durations, prolonged storage at room temperature is not recommended.[2][3] Elevated temperatures can accelerate degradation processes. For any period of storage, refrigeration is the safest practice to maintain purity and integrity.
Q4: What are the primary factors that can cause the degradation of this compound?
A4: The primary factors that can lead to the degradation of this compound are:
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Elevated Temperatures: Heat can accelerate decomposition reactions.[2]
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Moisture: The presence of water can lead to hydrolysis of the bromine substituent.
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Light: Like many organic compounds, exposure to light, particularly UV light, can initiate degradation pathways.
-
Air (Oxygen): Oxidation can occur, especially in the presence of light or metal contaminants.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can cause vigorous reactions and decomposition.[2][3]
Q5: What are the potential degradation products of this compound?
A5: While detailed degradation pathway studies for this compound are not extensively published, based on its chemical structure (an α-bromoketone), likely degradation products could include propiophenone (through hydrodebromination), 2'-hydroxypropiophenone (through hydrolysis), and other related compounds. Under thermal stress, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
Troubleshooting Guide: Suspected Degradation
If you suspect your sample of this compound has degraded, follow these steps:
-
Visual Inspection: Check for any changes in color or the presence of solid precipitates in the liquid.
-
Purity Analysis: Perform an analytical test to determine the purity of the compound. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable methods.
-
Compare with a Standard: If available, compare the analytical results of the suspect sample with a fresh, properly stored standard of this compound.
-
Review Storage History: Investigate the storage conditions of the sample. Check for any deviations from the recommended temperature, exposure to light, or improper sealing of the container.
-
Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste disposal procedures.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Tightly sealed container[2][3][4]; Store under an inert gas (e.g., Nitrogen, Argon)[4] | To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation. |
| Light | Store in a dark or amber-colored vial | To prevent light-induced degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases[2][3] | To avoid chemical reactions that can lead to decomposition. |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5, HP-5, or equivalent)
-
Autosampler or manual syringe
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks and pipettes
3. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to prepare a 1 mg/mL solution.
-
Mix thoroughly until the sample is completely dissolved.
-
-
GC Instrument Setup (Example Conditions):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram and integrate the peaks.
-
-
Data Interpretation:
-
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Bromopropiophenone | 2114-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Incompatible reagents with 2'-Bromopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Bromopropiophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Contact with these reagents can lead to vigorous and potentially hazardous reactions, decomposition of the material, and the formation of undesired byproducts. It is crucial to avoid storing or mixing this compound with these substances.
Q2: What happens when this compound is exposed to a strong base?
A2: Exposure to strong bases, such as alkoxides (e.g., sodium ethoxide) or hydroxides (e.g., sodium hydroxide), can initiate several reactions. The most notable is the Favorskii rearrangement , which results in the formation of carboxylic acid derivatives.[3][4][5] For example, reaction with a hydroxide base will yield a carboxylic acid, while an alkoxide base will produce an ester.[3] Another potential reaction is dehydrobromination , which leads to the formation of an α,β-unsaturated ketone.[6][7]
Q3: I observed an unexpected product with a different carbon skeleton after treating this compound with a base. What could be the cause?
A3: This is a classic indicator of the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which, upon cleavage, can lead to a rearranged carbon skeleton.[3][8] The specific product will depend on the structure of the starting material and the nucleophile used.
Q4: Can I use this compound in the presence of a strong acid?
A4: While not as reactive as with strong bases, caution should be exercised. Under acidic conditions, ketones can form an enol intermediate.[6][9] If a halogen source is present, this can lead to further α-halogenation. Therefore, if your reaction mixture contains a strong acid and a potential halogenating agent, you may see the formation of di- or poly-halogenated byproducts.
Q5: What is the expected outcome of reacting this compound with a reducing agent?
A5: this compound contains a ketone functional group that is susceptible to reduction. Common reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, forming 1-phenyl-2-bromopropan-1-ol.[10][11] It is important to note that stronger reducing agents may also cleave the carbon-bromine bond.
Q6: What are the hazards associated with the decomposition of this compound?
A6: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2] Hydrogen bromide is a corrosive gas. These can be released under conditions of excessive heat or reaction with incompatible materials.
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a carboxylic acid, ester, or amide instead of the expected substitution product. | The reaction conditions are favoring the Favorskii rearrangement . | 1. Re-evaluate your choice of base. If a non-nucleophilic, sterically hindered base is required for your desired transformation, consider options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or certain amine bases, depending on the specific reaction. 2. Control the temperature. The Favorskii rearrangement can be temperature-sensitive. Running the reaction at a lower temperature may favor the desired pathway. 3. Change the solvent. The polarity of the solvent can influence the reaction pathway. |
| Formation of an α,β-unsaturated ketone. | The reaction conditions are favoring elimination (dehydrobromination) over substitution. | 1. Use a less sterically hindered base. Bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution. 2. Lower the reaction temperature. Higher temperatures often favor elimination reactions. |
| A complex mixture of products is observed. | A combination of substitution, elimination, and rearrangement reactions may be occurring simultaneously. | 1. Carefully control stoichiometry. Ensure the precise addition of your base. 2. Optimize reaction time and temperature. Use TLC or HPLC to monitor the reaction progress and identify the optimal endpoint before side reactions become significant. |
Issue 2: Reaction with Reducing Agents Gives Unwanted Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| In addition to the expected alcohol, a de-halogenated product is observed. | The reducing agent is too strong and is cleaving the carbon-bromine bond in addition to reducing the ketone. | 1. Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally selective for the reduction of ketones and aldehydes and is less likely to affect the C-Br bond compared to stronger agents like lithium aluminum hydride (LiAlH₄).[10][11] 2. Control the reaction temperature. Perform the reduction at a low temperature (e.g., 0 °C) to increase selectivity. |
| The reaction is sluggish or incomplete. | The reducing agent is not sufficiently reactive under the chosen conditions. | 1. Increase the equivalents of the reducing agent. 2. Consider a different solvent. The reactivity of NaBH₄ can be modulated by the choice of solvent (e.g., methanol, ethanol). |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key reaction pathways and logical workflows for troubleshooting.
Caption: Incompatible reagent reaction pathways for this compound.
Caption: Troubleshooting logic for unexpected products in base-mediated reactions.
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
Objective: To reduce the ketone functionality of this compound to a secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas. Add it slowly and control the temperature.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. purechemistry.org [purechemistry.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up of 2'-Bromopropiophenone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2'-Bromopropiophenone synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common laboratory method for synthesizing this compound is the α-bromination of propiophenone. This is typically achieved by reacting propiophenone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like aluminum chloride (AlCl₃) or an acid.[1][2] The reaction is generally carried out in a suitable solvent like chloroform, dichloromethane, or acetic acid.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several key challenges:
-
Exothermic Reaction and Heat Management: The bromination of propiophenone is a highly exothermic reaction.[3] Inadequate heat dissipation on a larger scale can lead to a rapid temperature increase, resulting in a runaway reaction, increased byproduct formation, and potential safety hazards.[3][4]
-
Byproduct Formation: The primary byproduct of concern is the dibrominated species, 2',2'-dibromopropiophenone. Over-bromination can occur if the reaction is not carefully controlled. Aromatic ring bromination is also a potential side reaction, especially under harsh conditions.[2]
-
Autocatalysis: The reaction can be autocatalytic, where the hydrogen bromide (HBr) generated during the reaction catalyzes further bromination. This can lead to a sudden acceleration of the reaction rate, making it difficult to control.
-
Handling of Hazardous Materials: Bromine is a highly corrosive, toxic, and volatile substance requiring specialized handling procedures and equipment to ensure worker safety and prevent environmental release.[5][6]
-
Purification: Isolating pure this compound on a large scale can be challenging due to the presence of unreacted starting materials, the dibrominated byproduct, and other impurities.
Q3: What safety precautions are essential for the large-scale synthesis of this compound?
Safety is paramount when handling the hazardous materials involved in this synthesis. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a full-face respirator with an appropriate cartridge may be necessary.[5][7]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood for lab-scale work. Industrial-scale production requires a dedicated, enclosed system with robust ventilation and scrubbing capabilities to handle any released bromine or HBr vapors.[7]
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and storage containers, is made of materials compatible with bromine and hydrogen bromide, such as glass, Teflon, or specific alloys.[7]
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents for bromine spills (e.g., sodium thiosulfate solution).[6][7]
-
Runaway Reaction Prevention: Implement robust temperature monitoring and control systems. A quench system to rapidly stop the reaction in case of a thermal runaway should be in place.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A careful temperature optimization study is recommended.[4] |
| Loss of Bromine | - Inadequate Sealing: Ensure the reaction vessel is properly sealed to prevent the escape of volatile bromine. - Decomposition: Protect the bromine solution from light, which can cause decomposition. |
| Catalyst Inactivity | - Moisture: If using a Lewis acid catalyst like AlCl₃, ensure all reagents and solvents are anhydrous, as moisture will deactivate the catalyst. |
| Suboptimal Mixing | - Inefficient Agitation: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, affecting the yield. Ensure the agitation is sufficient to maintain a homogeneous mixture. |
Problem 2: High Levels of Dibrominated Impurity
| Potential Cause | Troubleshooting Steps |
| Over-addition of Bromine | - Stoichiometric Control: Carefully control the stoichiometry of bromine. A slight excess may be needed to drive the reaction to completion, but a large excess will favor dibromination. - Slow Addition: Add the bromine solution slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations. |
| High Reaction Temperature | - Temperature Control: Maintain a consistent and optimized reaction temperature. High temperatures can increase the rate of the second bromination.[4] |
| Poor Mixing | - Improve Agitation: As with low yield, poor mixing can lead to localized areas where the bromine concentration is high, promoting dibromination. |
Problem 3: Runaway Reaction
| Potential Cause | Troubleshooting Steps |
| Rapid Addition of Bromine | - Controlled Dosing: Use a dosing pump for the controlled addition of bromine at a pre-determined rate. |
| Inadequate Cooling | - Sufficient Cooling Capacity: Ensure the cooling system of the reactor is capable of removing the heat generated by the reaction at the desired scale.[3] - Heat Transfer: Good agitation is crucial for efficient heat transfer from the reaction mixture to the cooling jacket of the reactor. |
| Autocatalysis | - Initial Catalyst: The addition of a small amount of HBr or a Lewis acid at the beginning of the reaction can help to initiate the reaction smoothly and avoid a sudden, uncontrolled acceleration. |
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales (Illustrative Data)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Propiophenone | 100 g | 10 kg |
| Bromine | 120 g (1.05 eq) | 12 kg (1.05 eq) |
| Solvent (Chloroform) | 1 L | 100 L |
| Catalyst (AlCl₃) | 1 g | 100 g |
| Addition Time | 1 hour | 4 hours |
| Reaction Temperature | 20-25°C | 20-25°C (with active cooling) |
| Reaction Time | 4 hours | 6 hours |
| Yield of this compound | ~85% | ~80% |
| Dibromopropiophenone Impurity | ~5% | ~8% |
Note: This data is illustrative and will vary depending on the specific process and equipment used.
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is based on a typical laboratory procedure.[1]
Materials:
-
Propiophenone (13.4 g, 0.1 mol)
-
Aluminum chloride (a small pinch, catalytic amount)
-
Chloroform (anhydrous, 120 mL)
-
Bromine (16.0 g, 0.1 mol, 5.1 mL)
-
Ice bath
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add propiophenone (13.4 g) and anhydrous chloroform (100 mL).
-
Add a small pinch of anhydrous aluminum chloride to the stirred solution.
-
Cool the mixture in an ice bath.
-
Prepare a solution of bromine (16.0 g) in anhydrous chloroform (20 mL) and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound as an oil.
Visualizations
Caption: Laboratory Synthesis Workflow for this compound.
Caption: Key Challenges in the Scale-Up of this compound Synthesis.
References
- 1. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. lobachemie.com [lobachemie.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
Removal of unreacted bromine from 2'-Bromopropiophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted bromine following the synthesis of 2'-Bromopropiophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of this compound, with a focus on eliminating residual bromine.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | - Insufficient quenching agent added. - Poor mixing between the organic and aqueous layers. - Degradation of the quenching agent solution. | - Add more quenching solution incrementally until the color disappears.[1] - Ensure vigorous stirring to maximize interfacial contact. - Prepare a fresh solution of the quenching agent.[1] |
| Formation of a fine white or yellow precipitate (sulfur) during quenching. | - Use of sodium thiosulfate in acidic conditions.[1][2] | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before or during the addition of sodium thiosulfate.[2] - Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to sulfur precipitation.[1][2] |
| The quenching reaction is violently exothermic and difficult to control. | - The concentration of the quenching agent is too high. - The quenching agent is being added too quickly. - The reaction mixture is at an elevated temperature. | - Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] - Add the quenching agent dropwise or in small portions with continuous monitoring.[1] - Cool the reaction mixture in an ice bath before and during the quench.[1] |
| Product degradation or side-product formation. | - The pH of the quenching solution is incompatible with the product's stability. For example, using a strong base like NaOH could be detrimental.[2] | - Select a quenching agent that is appropriate for the pH stability of this compound. Neutral or slightly acidic quench conditions are generally preferred. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for removing unreacted bromine?
A1: The most common methods for quenching excess bromine involve the use of reducing agents that convert elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻). Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A widely used, inexpensive, and effective quenching agent that reacts with bromine to form sodium bromide and sodium tetrathionate.[2][3]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective and are a good alternative to sodium thiosulfate, especially in acidic conditions, as they are less likely to form elemental sulfur.[1][2]
-
Sodium Sulfite (Na₂SO₃): Another effective reducing agent that is less prone to forming sulfur precipitates than sodium thiosulfate.[1][2]
-
Cyclohexene: This unsaturated hydrocarbon reacts with bromine via an addition reaction. However, the resulting dibrominated product will remain in the organic layer and may require removal through distillation or chromatography.[2]
Q2: How do I determine when the quenching process is complete?
A2: The most direct visual cue for a complete quench is the disappearance of the characteristic reddish-brown color of bromine.[1] The organic layer should become colorless or pale yellow.[1] If the color persists after adding a significant amount of quenching agent, it may indicate that the quenching agent has degraded or that there is poor mixing between the layers.[1]
Q3: What are the critical safety precautions to take when working with bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance.[4] Always handle bromine in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] It is crucial to have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize any spills.[5]
Q4: Can the choice of quenching agent affect the purity of the final this compound product?
A4: Yes, the choice of quenching agent and the workup procedure can impact the product's purity. For instance, using sodium thiosulfate under acidic conditions can lead to the formation of elemental sulfur, which can contaminate the product.[1][2] If an organic quenching agent like cyclohexene is used, the resulting brominated byproduct will need to be separated from the desired this compound.[2] Therefore, aqueous solutions of inorganic salts like sodium thiosulfate or sodium bisulfite are generally preferred as the byproducts are easily removed in the aqueous layer.[2]
Quantitative Data on Common Bromine Quenching Agents
The following table summarizes key quantitative data for commonly used bromine quenching agents.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution[1] | 2:1 | Can form elemental sulfur under acidic conditions.[1][2] |
| Sodium Bisulfite | NaHSO₃ | 5-10% (w/v) aqueous solution[1] | 1:1 | Effective and does not typically form sulfur. Generates sulfur dioxide gas.[1] |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous solution[1] | 1:1 | Effective and less likely to form sulfur than thiosulfate.[1] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The dibrominated product remains in the organic layer.[2] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Cool the Reaction Mixture: Once the bromination of propiophenone is complete, cool the reaction vessel to 0-5 °C in an ice-water bath to manage the exothermicity of the quench.[1]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]
-
Slow Addition: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially.[1]
-
Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of bromine completely disappears, and the organic layer becomes colorless or pale yellow.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1]
-
Wash the Organic Layer: Wash the organic layer with water and then with a saturated brine solution.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude this compound.[2]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
-
Cool the Reaction Mixture: As with the thiosulfate quench, cool the reaction mixture to 0-5 °C.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[2]
-
Slow Addition: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[2]
-
Monitor the Quench: Continue the addition until the bromine color is discharged.[2]
-
Workup: Proceed with phase separation, washing, drying, and concentration as described in Protocol 1.[2]
Visualizations
Caption: Decision workflow for the removal of unreacted bromine.
Caption: Reaction schemes for common bromine quenching agents.
References
Minimizing impurity formation in 2'-Bromopropiophenone reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing impurity formation in reactions involving 2'-Bromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted propiophenone, di-brominated products (e.g., 2',2-dibromopropiophenone), and ring-brominated products (e.g., 4'-bromo-2'-bromopropiophenone). The formation of these impurities is highly dependent on the reaction conditions.[1][2]
Q2: How can I monitor the progress of the reaction to avoid the formation of excess impurities?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (propiophenone), you can observe the consumption of the reactant and the appearance of the product spot. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of di-brominated impurities.
Q3: What is the general mechanism for the bromination of propiophenone?
A3: The alpha-bromination of propiophenone typically proceeds through an enol or enolate intermediate.[1][3][4] Under acidic conditions, the ketone is protonated, followed by deprotonation at the alpha-carbon to form an enol, which then attacks bromine.[3][4] In basic media, an enolate is formed by deprotonation of the alpha-carbon, which then reacts with bromine. The reaction conditions (acidic vs. basic) can significantly influence the impurity profile.[1][4]
Q4: Is it possible to completely avoid the formation of di-brominated byproducts?
A4: While completely avoiding di-bromination can be challenging, its formation can be minimized by carefully controlling the stoichiometry of the brominating agent (using no more than one equivalent), maintaining a low reaction temperature, and monitoring the reaction closely to stop it upon consumption of the starting material. Some methods report quantitative conversion to the mono-brominated product, which can eliminate the need for complex purification.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the propiophenone spot disappears. If the reaction is sluggish, consider a slight increase in temperature or the addition of a catalyst (e.g., a small amount of HBr or AlCl₃ if not already present).[6] |
| Decomposition of Product | The product, an α-bromo ketone, can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases. Ensure the work-up procedure is performed promptly and under mild conditions. |
| Loss during Work-up/Purification | This compound is a dense oil. Ensure complete extraction from the aqueous phase during work-up. Be cautious during solvent removal to avoid loss of the product through evaporation. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Observation | Potential Impurity | Troubleshooting Steps |
| Spot with lower Rf than product | Di-brominated propiophenone | - Use a precise 1:1 molar ratio of propiophenone to the brominating agent.- Add the brominating agent slowly and maintain a low reaction temperature.- Stop the reaction as soon as the starting material is consumed. |
| Spot with similar Rf to product | Ring-brominated propiophenone | - Avoid using strong Lewis acid catalysts that can promote electrophilic aromatic substitution.- Perform the reaction under conditions that favor α-bromination (e.g., acid-catalyzed). |
| Spot with higher Rf than product | Unreacted propiophenone | - Ensure the reaction goes to completion by monitoring with TLC.- Consider a slight excess of the brominating agent if mono-bromination is selective. |
Problem 3: Product is a Dark Oil or Discolored
| Possible Cause | Suggested Solution |
| Presence of residual bromine | Wash the crude product with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine. |
| Formation of colored byproducts | Purification by vacuum fractional distillation is often effective at removing colored, less volatile impurities. If the product is thermally sensitive, column chromatography can be an alternative, though separation from closely related impurities can be challenging. |
| Decomposition on storage | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light to prevent degradation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Bromine (Br₂) | Dichloromethane | 20 | 30 min | Quantitative | Reaction is evaporated to dryness and used directly.[5] |
| Bromine (Br₂) | Chloroform / AlCl₃ | Ice bath | Overnight | ~98% | Requires filtration of catalyst and solvent removal.[6] |
| Bromine (Br₂) | Saturated NaCl solution | 50 | - | ~90% | Biphasic reaction, product washed and distilled.[7] |
| Bromine (Br₂) | Saturated Na₂SO₄ solution | 60 | - | Near Quantitative | Product washed and distilled.[7] |
Note: Yields are as reported in the cited literature and may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound with Bromine in Dichloromethane
This protocol is adapted from a procedure that reports a quantitative yield and avoids a complex work-up.[5]
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve propiophenone (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
In a dropping funnel, prepare a solution of bromine (1.02 equivalents) in dichloromethane.
-
Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30 minutes. Maintain the temperature at or below 20°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Monitor the reaction by TLC until the propiophenone is no longer visible.
-
Once the reaction is complete, evaporate the dichloromethane under reduced pressure to obtain the crude this compound as an oil. The product is often used in the next step without further purification.
Protocol 2: Purification of this compound by Vacuum Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed to maintain a vacuum.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin to gently heat the distillation flask.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
The main fraction of this compound should distill at approximately 138-140 °C at 14 mmHg. Collect this fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or if higher boiling point impurities start to distill.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: Reaction mechanisms for the bromination of propiophenone.
Caption: Post-reaction troubleshooting workflow.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 7. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to α-Bromoketones in Synthesis: 2-Bromopropiophenone vs. 2-Bromoacetophenone
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate starting material is paramount to the success of a synthetic route. Among the versatile building blocks available, α-bromoketones are a prominent class of electrophilic intermediates. This guide provides an objective comparison of two widely used α-bromoketones: 2-Bromopropiophenone and 2-Bromoacetophenone. We will delve into their structural differences, comparative reactivity, and specific applications, supported by experimental data and protocols.
A Note on Nomenclature: The compound "2-Bromopropiophenone" in this guide refers to α-Bromopropiophenone (2-bromo-1-phenylpropan-1-one), where the bromine atom is on the carbon adjacent to the carbonyl group. This is in contrast to its isomer, 2'-Bromopropiophenone, where the bromine is on the phenyl ring. The comparison with 2-Bromoacetophenone, an α-bromoketone, is most relevant for synthetic applications involving alkylation reactions.
Structural and Physicochemical Properties
The primary structural difference between 2-Bromopropiophenone and 2-Bromoacetophenone is the presence of an additional methyl group on the α-carbon of 2-Bromopropiophenone. This substitution has a direct impact on their physical properties and chemical reactivity. 2-Bromoacetophenone, also known as phenacyl bromide, is a solid at room temperature, while 2-Bromopropiophenone is typically a liquid.[1][2]
Table 1: Physicochemical Properties of 2-Bromopropiophenone and 2-Bromoacetophenone
| Property | 2-Bromopropiophenone | 2-Bromoacetophenone (Phenacyl bromide) |
| CAS Number | 2114-00-3[3] | 70-11-1[4] |
| Molecular Formula | C₉H₉BrO[3] | C₈H₇BrO[4] |
| Molecular Weight | 213.07 g/mol [3] | 199.04 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[2] | White to off-white crystalline solid[1] |
| Melting Point | Not applicable (liquid at RT) | 48-51 °C[4] |
| Boiling Point | 245-250 °C (lit.) | 135 °C / 18 mmHg (lit.)[4] |
| Density | ~1.4 g/mL at 25 °C (lit.) | ~1.65 g/mL[5] |
| IUPAC Name | 2-bromo-1-phenylpropan-1-one[3] | 2-bromo-1-phenylethan-1-one |
Comparative Reactivity and Mechanistic Considerations
Both compounds are potent electrophiles and alkylating agents due to the presence of the bromine atom on the carbon alpha to the electron-withdrawing carbonyl group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][6]
The key difference in their reactivity arises from the substitution at the α-carbon:
-
2-Bromoacetophenone : Possesses a methylene group (-CH₂Br) at the α-position. This makes it a primary halide, which is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. Steric hindrance is minimal, allowing for rapid reaction rates.
-
2-Bromopropiophenone : Features a methine group (-CH(Br)CH₃) at the α-position, classifying it as a secondary halide. The presence of the additional methyl group introduces significant steric hindrance compared to 2-Bromoacetophenone. This can lead to slower Sₙ2 reaction rates. Furthermore, with strong, bulky bases, elimination reactions (E2 pathway) can become a competing side reaction.
This difference in reactivity is a critical factor in choosing the right reagent for a specific transformation. For straightforward Sₙ2 reactions where high reactivity is desired, 2-Bromoacetophenone is often the preferred choice. However, the stereocenter created upon substitution in 2-Bromopropiophenone can be exploited in stereoselective syntheses.
Figure 1: Logical diagram comparing the structural and reactivity differences between 2-Bromoacetophenone and 2-Bromopropiophenone.
Applications in Synthesis
While both molecules are versatile, their distinct structures lend them to different primary applications in pharmaceutical and chemical synthesis.
2-Bromoacetophenone: A Workhorse in Heterocycle Synthesis
Its high reactivity and lower steric hindrance make 2-Bromoacetophenone a preferred reagent for the synthesis of a wide array of heterocyclic compounds.[6][7]
-
Thiazoles: A cornerstone application is the Hantzsch thiazole synthesis, where it reacts with thioamides or thiourea.[8]
-
Indolizines: It is used in three-component reactions with pyridine and an alkyne to form indolizine cores.[7]
-
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of drugs like the immunomodulatory agent Ubenimex.[6]
-
Derivatizing Agent: It is used to prepare crystalline phenacyl esters from organic acids for easier identification and analysis.[4]
2-Bromopropiophenone: A Key Precursor for Bioactive Amines
The structure of 2-Bromopropiophenone makes it an ideal precursor for compounds containing a 2-amino-1-phenylpropan-1-one backbone.
-
Synthetic Cathinones: It is a well-known starting material for the synthesis of substituted cathinone derivatives, which are a class of psychoactive compounds. The synthesis typically involves a reaction with an appropriate amine to substitute the bromine atom.
-
Chiral Amines: The reaction of 2-Bromopropiophenone with amines creates a chiral center, making it a useful precursor for the synthesis of enantiomerically pure pharmaceuticals.
-
Other Heterocycles: It is also used in the synthesis of other heterocyclic systems, such as 2-phenylmorpholinols.
Experimental Protocols
Below are representative experimental protocols for the synthesis of these α-bromoketones and a key application.
Protocol 1: Synthesis of 2-Bromopropiophenone
This protocol describes the α-bromination of propiophenone.[9]
-
Materials:
-
Propiophenone (72 g, 0.5 mol)
-
Bromine (82 g, 0.51 mol)
-
Dichloromethane (600 mL)
-
-
Procedure:
-
Dissolve propiophenone in 500 mL of dichloromethane in a reaction flask.
-
Prepare a solution of bromine in 100 mL of dichloromethane.
-
Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.
-
After the addition is complete, continue stirring for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
The product, 2-Bromopropiophenone, is obtained in quantitative yield and can often be used in the next step without further purification.[9]
-
Protocol 2: Synthesis of 2-Bromoacetophenone
This protocol details a mechanochemical α-bromination of acetophenone, highlighting a greener synthetic approach.[10]
-
Materials:
-
Acetophenone (1.2 mL, 10.0 mmol)
-
N-bromosuccinimide (NBS) (2.0 g, 11.25 mmol)
-
p-toluenesulfonic acid (1.9 g, 11.0 mmol)
-
Ethyl acetate, 1 M Sodium thiosulfate solution, 1 M Sodium bicarbonate solution, Sodium sulfate
-
-
Procedure:
-
Add acetophenone, NBS, and p-toluenesulfonic acid to a mortar.
-
Grind the mixture with a pestle for 30 minutes.
-
Dilute the resulting mixture with 25 mL of ethyl acetate.
-
Wash the organic solution sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of 1 M sodium bicarbonate solution, and 20 mL of deionized water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield pure 2-bromoacetophenone (reported yield: 96%).[10]
-
Protocol 3: Hantzsch Thiazole Synthesis using a 2-Bromoacetophenone Derivative
This protocol outlines a general procedure for synthesizing 2-aminothiazole derivatives.[8]
-
Materials:
-
2-Bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the 2-Bromoacetophenone derivative in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
Collect the precipitate by filtration. The product can be neutralized with a base like sodium bicarbonate to obtain the free amine and further purified by recrystallization.[8]
-
Figure 2: Generalized experimental workflow for the Hantzsch thiazole synthesis.
Conclusion
Both 2-Bromopropiophenone and 2-Bromoacetophenone are valuable electrophilic reagents in organic synthesis. The choice between them is dictated by the specific synthetic target and desired reaction pathway.
-
2-Bromoacetophenone is the reagent of choice for rapid Sₙ2 reactions where minimal steric hindrance is crucial, making it a powerhouse for the synthesis of a diverse range of heterocyclic compounds.
-
2-Bromopropiophenone , with its secondary halide nature, offers a different reactivity profile. While its Sₙ2 reactions are slower, it is the key starting material for important classes of compounds like synthetic cathinones and provides an entry point for asymmetric synthesis due to the formation of a new chiral center.
A thorough understanding of their respective reactivity, guided by the principles of steric hindrance and reaction kinetics, allows synthetic chemists to strategically employ these reagents to build complex molecular architectures for pharmaceutical and other applications.
Figure 3: General mechanism for the Sₙ2 reaction of a nucleophile with an α-bromoketone.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 5. 2-bromoacetophenone [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
Comparison of different synthetic routes for 2'-Bromopropiophenone
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield production of key intermediates is paramount. 2'-Bromopropiophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of their methodologies, performance, and underlying chemical principles. The information presented herein is supported by experimental data to assist in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. The following table summarizes the key quantitative parameters of the most common synthetic strategies.
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) |
| Route 1: Bromination of Propiophenone | Propiophenone | Bromine, Aluminum chloride | 12 - 24 hours | 0 - 25 | Quantitative[1] |
| Route 2: Friedel-Crafts Acylation | Bromobenzene, Propanoyl chloride | Aluminum chloride | 5 - 6 hours | 50 | ~70 (analogous reaction)[2] |
| Route 3: Grignard Reaction & Oxidation | 2-Bromobenzaldehyde | Ethylmagnesium bromide, Oxidizing agent (e.g., PCC) | 2 - 4 hours (Grignard), 1 - 2 hours (Oxidation) | 0 - 25 (Grignard), 25 (Oxidation) | High (not specified)[3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Experimental Protocols
Route 1: Bromination of Propiophenone
This method involves the direct bromination of propiophenone at the alpha-position of the keto group.
Procedure:
-
In a round-bottom flask, dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane.[1]
-
Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane.[1]
-
Add the bromine solution dropwise to the propiophenone solution at 20°C with stirring.[1]
-
After the addition is complete, continue stirring for 30 minutes.[1]
-
Evaporate the solvent under reduced pressure to obtain this compound, which is often used in the next step without further purification. The reaction is reported to yield a quantitative amount of the product.[1]
An alternative procedure utilizes chloroform as the solvent and aluminum chloride as a catalyst:
-
To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of ground aluminum chloride.[4]
-
Add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise with stirring. The reaction mixture should decolorize instantaneously.[4]
-
Cool the mixture in an ice bath and stir overnight to facilitate the removal of hydrobromic acid gas.[4]
-
Filter off the catalyst and remove the solvent from the filtrate by evaporation to yield the crude product.[4]
Route 2: Friedel-Crafts Acylation of Bromobenzene
This route employs the Friedel-Crafts acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst. The following is a general procedure adapted from the acetylation of bromobenzene.[2][5]
Procedure:
-
To a dry 250 ml round-bottom flask equipped with a stirrer, addition funnel, and reflux condenser, add 20.0 g (150 mmol) of dry aluminum trichloride.[2]
-
Cautiously add 19.6 g (125 mmol) of bromobenzene with stirring.[2]
-
Warm the mixture to 50°C and add 12.0 g (130 mmol) of propanoyl chloride dropwise at this temperature.[2]
-
After the addition is complete, continue stirring at 50°C for 5 hours.[2]
-
Cool the reaction mixture and cautiously pour it onto 100 g of ice.[2]
-
If aluminum hydroxide precipitates, add concentrated hydrochloric acid until it dissolves.[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with an organic solvent like MTBE or dichloromethane.[2][5]
-
Combine the organic extracts, wash with water, then with a 2% sodium hydroxide solution, and again with water.[2]
-
Dry the organic layer over a suitable drying agent (e.g., potassium carbonate or calcium chloride), filter, and remove the solvent by rotary evaporation to obtain the crude product.[2][5]
-
The product can be further purified by vacuum distillation.[2]
Route 3: Grignard Reaction and Subsequent Oxidation
This two-step synthesis involves the formation of a secondary alcohol intermediate via a Grignard reaction, followed by its oxidation to the desired ketone.
Step 1: Synthesis of 1-(2'-bromophenyl)propan-1-ol
-
Prepare the Grignard reagent, ethylmagnesium bromide, in anhydrous ether.[3]
-
In a separate flask, dissolve 2-bromobenzaldehyde in anhydrous ether.[3]
-
Slowly add the Grignard reagent to the 2-bromobenzaldehyde solution with stirring, typically at 0°C.
-
After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2'-bromophenyl)propan-1-ol.[3]
Step 2: Oxidation to this compound A general procedure for the oxidation of a secondary alcohol to a ketone using pyridinium chlorochromate (PCC) is as follows:
-
Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask.
-
Add a solution of 1-(2'-bromophenyl)propan-1-ol in dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or distillation.
Experimental Workflow Visualization
The following diagram outlines a general workflow for a typical organic synthesis experiment, applicable to all the described routes with minor modifications.
Caption: A generalized workflow for chemical synthesis.
References
A Comparative Guide to Analytical Methods for the Characterization of 2'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2'-Bromopropiophenone, a common intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance characteristics of various chromatographic and spectroscopic methods, offering a framework for selecting the most appropriate technique for purity assessment, identification, and structural elucidation.
Introduction to this compound and its Analytical Challenges
This compound (α-Bromopropiophenone) is an α-bromoketone that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are critical for the quality and safety of the final active pharmaceutical ingredient (API). The presence of impurities, such as starting materials, by-products, or degradation products, can impact the efficacy and safety of the drug product. Therefore, robust analytical methods are essential for its characterization.
This guide compares the most commonly employed analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). We will also draw a comparison with a structurally similar alternative, 4'-Bromopropiophenone, to highlight the nuances in analytical approaches.
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are central to assessing the purity of this compound and quantifying any impurities. The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[4] It provides both chromatographic separation and mass spectral information for definitive peak identification.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of this compound and its potential impurities using HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 silica gel (Reversed-Phase) | 5% Phenyl-methylpolysiloxane |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Derivatization | Often required for enhanced UV detection (e.g., DNPH) | Not typically required |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carbonyl group and the aromatic ring.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a substance, such as melting point, decomposition temperature, and thermal stability.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
HPLC-UV Analysis of this compound
This protocol is based on a reverse-phase HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
NMR Spectroscopic Analysis of this compound
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
FTIR Spectroscopic Analysis of this compound
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Thermal Analysis (DSC/TGA) of this compound
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan.
-
TGA Method:
-
Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/minute under a nitrogen atmosphere.
-
-
DSC Method:
-
Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/minute under a nitrogen atmosphere.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Comparison with an Alternative: 4'-Bromopropiophenone
To provide a comparative context, we will briefly discuss the analysis of 4'-Bromopropiophenone, a structural isomer of this compound. The analytical methods would be largely similar, but the position of the bromine atom on the aromatic ring will lead to distinct differences in the analytical data.
| Analytical Technique | Expected Observations for this compound | Expected Differences for 4'-Bromopropiophenone |
| HPLC | A specific retention time based on its polarity. | A different retention time due to a potential change in polarity. |
| GC-MS | A characteristic mass spectrum with a specific fragmentation pattern. | A similar molecular ion peak, but likely different fragmentation patterns due to the different substitution on the aromatic ring. |
| ¹H NMR | The aromatic protons will show a complex multiplet pattern. | The aromatic protons will exhibit a more symmetrical AA'BB' splitting pattern (two doublets).[9] |
| ¹³C NMR | Six distinct signals for the aromatic carbons. | Fewer aromatic carbon signals due to the symmetry of the molecule.[9] |
| FTIR | Characteristic C-Br stretching frequency for ortho-substitution. | A different C-Br stretching frequency characteristic of para-substitution. |
This comparison highlights the power of these analytical techniques to not only identify a compound but also to distinguish between closely related isomers.
Conclusion
The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. HPLC and GC-MS are powerful tools for purity assessment and impurity profiling, with the choice depending on the specific analytical needs. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation. Thermal analysis provides valuable information about the material's thermal stability. By employing a combination of these methods and following robust experimental protocols, researchers and drug development professionals can confidently characterize this compound and ensure its suitability for use in pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2’-Bromopropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum [chemicalbook.com]
Purity Analysis of 2'-Bromopropiophenone: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2'-Bromopropiophenone is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Executive Summary
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the volatility of potential impurities and the desired level of sensitivity. HPLC is well-suited for a broad range of compounds, including those that are not readily volatile, while GC excels in the analysis of volatile and semi-volatile substances. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification of unknown impurities.
Data Presentation: HPLC vs. GC for this compound Analysis
The following table summarizes the key performance parameters for the analysis of this compound using hypothetical, yet typical, HPLC and GC methods.
| Parameter | HPLC Method | GC Method |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) |
| Typical Purity Result | >99.0% | >97.5%[1] |
| Common Impurities Detected | Propiophenone (starting material), Di-brominated species | Propiophenone, residual solvents |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | 15-20 minutes | 10-15 minutes |
| Sample Preparation | Dissolution in mobile phase | Dissolution in a volatile solvent |
| Compound Volatility | Not a limiting factor | Essential |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm[2]
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of the mobile phase to obtain a concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the purity assessment of this compound and the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Vortex to ensure complete dissolution.
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination of propiophenone.[3][4][5] Therefore, potential impurities may include:
-
Propiophenone: Unreacted starting material.
-
Dibromopropiophenone: Over-bromination can lead to the formation of di-substituted products.
-
Other brominated species: Positional isomers or other related brominated compounds.
Method Selection Rationale
-
HPLC is advantageous for its versatility in handling a wide range of compounds without the need for volatilization. It is particularly useful for detecting less volatile or thermally unstable impurities that might not be amenable to GC analysis.
-
GC offers high resolution and sensitivity for volatile compounds. Its coupling with a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification of unknown impurities based on their mass spectra.[6]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the purity analysis of this compound by HPLC and GC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of 2’-Bromopropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2'-Bromopropiophenone and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2'-Bromopropiophenone, alongside its parent compound, propiophenone, and its 3'- and 4'-bromo isomers. The data presented herein facilitates the differentiation of these closely related aromatic ketones, which is crucial for ensuring the purity and identity of intermediates in synthetic chemistry.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) -CH₂- (quartet) | δ (ppm) -CH₃ (triplet) | δ (ppm) Aromatic Protons | J (Hz) |
| Propiophenone | 2.98 | 1.22 | 7.45-7.95 (m) | 7.2 |
| This compound | ~3.1 (q) | ~1.2 (t) | 7.20-7.80 (m) | ~7.3 |
| 3'-Bromopropiophenone | 2.98 | 1.22 | 7.34 (t), 7.67 (d), 7.88 (d), 8.09 (s) | ~7.9 |
| 4'-Bromopropiophenone | 2.97 | 1.22 | 7.60 (d), 7.83 (d) | 8.5 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) C=O | δ (ppm) -CH₂- | δ (ppm) -CH₃ | δ (ppm) Aromatic Carbons |
| Propiophenone | 200.8 | 31.8 | 8.5 | 128.1, 128.7, 133.1, 137.0 |
| This compound | ~199 | ~32 | ~8 | ~120 (C-Br), 127-138 |
| 3'-Bromopropiophenone | 198.8 | 32.1 | 8.6 | 122.9, 126.9, 130.2, 131.5, 136.1, 138.8 |
| 4'-Bromopropiophenone | 199.5 | 31.9 | 8.4 | 128.4, 129.8, 131.9, 135.8 |
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for propiophenone derivatives is provided below.
Sample Preparation
-
Sample Weighing: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to ensure a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Solubilization: Thoroughly mix the sample in the deuterated solvent until it is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube, ensuring the sample height is sufficient to be within the detection range of the instrument's probe.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative ratio of protons in different chemical environments.
-
Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal are determined.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its comparison with other alternatives.
Caption: Workflow for Spectroscopic Analysis and Comparison.
A Researcher's Guide to the Structural Validation of 2'-Bromopropiophenone Derivatives
For researchers, scientists, and drug development professionals, the accurate structural determination of synthetic intermediates is paramount to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of 2'-Bromopropiophenone and its derivatives, which are key building blocks in the synthesis of various pharmaceutical compounds.[1][2] We present a summary of quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the most appropriate analytical strategies.
Comparative Analysis of Structural Validation Techniques
The definitive identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecular architecture. The choice of method, or combination of methods, will depend on the specific information required, the purity of the sample, and the available instrumentation.
A summary of the most common analytical techniques is presented below:
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3][4][5] | 5-10 mg dissolved in a deuterated solvent.[3] | Provides unambiguous structural information. Non-destructive.[6] | Relatively low sensitivity compared to MS. Requires pure samples for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns offer structural clues.[7][8] | Microgram to nanogram quantities. Can be coupled with chromatographic separation for complex mixtures.[7] | High sensitivity. Provides molecular formula with high-resolution MS. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS or coupling with chromatography.[6] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., carbonyl, C-Br bond).[5] | Can be used for solids, liquids, and gases. Minimal sample preparation for ATR-FTIR.[9][10] | Fast and simple to operate. Provides a "molecular fingerprint".[11] | Provides limited information on the overall molecular structure. Not suitable for complete structure elucidation on its own.[12] |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[13][14] | A high-quality single crystal (typically 0.1-0.3 mm).[15] | Provides the definitive, unambiguous structure of a crystalline compound. | Growing suitable single crystals can be challenging and time-consuming. Not applicable to amorphous solids or liquids.[15] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
Process the data by applying a Fourier transform to the Free Induction Decay (FID), followed by phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]
-
-
2D NMR (if required for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.[3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is common for volatile, thermally stable compounds like many propiophenone derivatives.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis:
-
The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight.
-
The fragmentation pattern can provide structural information. For α-bromoketones, common fragmentation includes cleavage of the C-Br bond and α-cleavage adjacent to the carbonyl group.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two KBr or NaCl plates.[16]
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.[9][10]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[16]
-
-
Data Analysis: Identify characteristic absorption bands. For a this compound derivative, key peaks would include the C=O stretch (typically around 1685 cm⁻¹) and the C-Br stretch.
Single-Crystal X-ray Diffraction
Objective: To obtain the absolute three-dimensional structure of a crystalline derivative.
Protocol:
-
Crystal Growth: Grow a single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Crystal Mounting: Mount a suitable crystal (0.1-0.3 mm in size, free of defects) on a goniometer head.[13][15]
-
Data Collection:
-
The crystal is placed in an X-ray diffractometer and rotated while being irradiated with X-rays.
-
The diffracted X-rays are recorded by a detector.[14]
-
-
Structure Solution and Refinement:
-
The diffraction pattern is used to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined by solving the "phase problem."
-
The structural model is then refined to best fit the experimental data.
-
Logical Workflow and Visualization
A critical application for this compound derivatives is in the synthesis of pharmaceutical compounds. A logical workflow for the synthesis and subsequent impurity profiling of a drug substance derived from a this compound is essential for regulatory compliance and drug safety.
Caption: Workflow for the synthesis of an API from a this compound derivative and subsequent impurity profiling.
Quantitative Data Summary
The following tables provide typical spectroscopic data for propiophenone-type structures. These values can serve as a reference for the structural validation of new derivatives.
Table 1: Typical ¹H NMR Chemical Shifts for Propiophenone Derivatives
| Protons | Chemical Shift (δ, ppm) |
| Aromatic (ortho to C=O) | 7.8 - 8.1 |
| Aromatic (meta, para) | 7.2 - 7.6 |
| -CH(Br)- | 5.2 - 5.5 |
| -CH₂- (next to C=O) | 2.9 - 3.2 |
| -CH₃ (next to -CH(Br)-) | 1.8 - 2.1 |
| -CH₃ (next to -CH₂-) | 1.1 - 1.3 |
Table 2: Typical ¹³C NMR Chemical Shifts for Propiophenone Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| Aromatic (quaternary, attached to C=O) | 135 - 140 |
| Aromatic (CH) | 128 - 134 |
| -CH(Br)- | 40 - 50 |
| -CH₂- (next to C=O) | 30 - 35 |
| -CH₃ | 15 - 25 |
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | 1680 - 1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-Br | 500 - 650 |
Table 4: Common Mass Spectral Fragmentations
| Fragmentation | Description |
| [M-Br]⁺ | Loss of a bromine radical. |
| [C₆H₅CO]⁺ | Benzoyl cation (m/z = 105). |
| [C₆H₅]⁺ | Phenyl cation (m/z = 77). |
| α-cleavage | Cleavage of the bond between the carbonyl carbon and the α-carbon. |
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently validate the structure of this compound derivatives, ensuring the quality and integrity of their research and development efforts.
References
- 1. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. IR and NMR spectroscopy | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 11. azooptics.com [azooptics.com]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. fiveable.me [fiveable.me]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Alpha-Haloketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of alpha-chloro, alpha-bromo, and alpha-iodo ketones, crucial intermediates in organic synthesis. Understanding their relative reactivity is paramount for reaction design, optimization, and the development of novel synthetic methodologies in drug discovery and materials science. This document presents quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to facilitate a comprehensive understanding.
Introduction to Alpha-Haloketone Reactivity
Alpha-haloketones are a class of bifunctional compounds containing a carbonyl group and a halogen atom on the adjacent carbon. This unique arrangement results in two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. The reactivity of alpha-haloketones is significantly influenced by the nature of the halogen, the structure of the ketone, and the reaction conditions.
The primary factors governing the comparative reactivity of alpha-haloketones (α-chloro-, α-bromo-, and α-iodo ketones) are:
-
Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond leads to a better leaving group, thus accelerating reactions where the halide is displaced.
-
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻). This trend is a dominant factor in nucleophilic substitution reactions.
-
Inductive Effect: The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack.[1]
Generally, the reactivity of alpha-haloketones in nucleophilic substitution reactions follows the order: α-iodoketone > α-bromoketone > α-chloroketone .
Quantitative Comparison of Reactivity: Nucleophilic Substitution
The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is substantial. This is primarily due to the electronic stabilization of the transition state by the adjacent carbonyl group in Sₙ2 reactions. The following table summarizes the relative rates of reaction of various chlorides with potassium iodide in acetone, highlighting the profound activating effect of the acetyl group (CH₃CO).
| Substrate | Relative Rate (vs. n-Propyl Chloride) |
| n-Propyl Chloride (CH₃CH₂CH₂Cl) | 1 |
| Allyl Chloride (CH₂=CHCH₂Cl) | 77 |
| Benzyl Chloride (C₆H₅CH₂Cl) | 197 |
| Phenacyl Chloride (C₆H₅COCH₂Cl) | 105,000 |
| Chloroacetone (CH₃COCH₂Cl) | 35,700 |
Data sourced from "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis".[1]
Key Reactions and Mechanistic Considerations
Nucleophilic Substitution (Sₙ2)
The reaction of alpha-haloketones with nucleophiles is a cornerstone of their synthetic utility. These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack of the nucleophile on the alpha-carbon and displacement of the halide leaving group.
References
A Comparative Guide to the α-Bromination of Propiophenone: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-bromopropiophenone is a critical step in the development of various pharmaceutical compounds. This guide provides an objective comparison of different brominating agents for the α-bromination of propiophenone, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and reagent handling.
Comparative Yields of Brominating Agents
The selection of a brominating agent significantly impacts the yield of α-bromopropiophenone. The following table summarizes the reported yields for various reagents under different reaction conditions.
| Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| HBr / H₂O₂ | H₂SO₄ / Solvent-free | Room Temperature | 1 - 2 hours | 94% | [1] |
| Elemental Bromine (Br₂) / AlCl₃ | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | Close to quantitative | [2] |
| Elemental Bromine (Br₂) / Salt | Aqueous Saturated NaCl | ~50°C | Not specified | Almost quantitative | [3] |
| N-Bromosuccinimide (NBS) / SiO₂ | Methanol | Reflux | Not specified | 93-96% (for acetophenone) | [4] |
| N-Bromosuccinimide (NBS) / Acidic Al₂O₃ | Methanol | Reflux | Not specified | 89% (for acetophenone) | [5] |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90°C | Not specified | 85% (for 4-chloroacetophenone) | [6] |
| Copper(II) Bromide (CuBr₂) Complex | Dichloromethane | Not specified | Not specified | 80% (of aminated product) | [7] |
| Copper(II) Bromide (CuBr₂) / Solvent | Chloroform / Ethyl Acetate | Reflux | Not specified | ~60% (for acetophenone derivatives) | [8] |
Experimental Workflow
The general workflow for the α-bromination of propiophenone involves the reaction of the ketone with a brominating agent, followed by workup and purification of the product.
Detailed Experimental Protocols
Below are detailed methodologies for the α-bromination of propiophenone using some of the most effective brominating agents.
Method 1: In situ Generation of Bromine with HBr/H₂O₂
This method offers a high yield and avoids the direct handling of liquid bromine.
-
Procedure: In a 500 mL round-bottom flask, add 13.4 g (0.1 mol) of propiophenone and 41.2 g (0.4 mol) of sodium bromide at room temperature. After stirring to create a uniform mixture, add 32.7 g (0.1 mol) of 30% sulfuric acid. Subsequently, slowly add 35.2 g (0.25 mol) of 27% hydrogen peroxide dropwise. Continue the reaction for 1-2 hours after the addition is complete. Monitor the reaction progress using TLC. Upon completion, stop stirring and allow the layers to separate. The organic phase should be washed with a saturated sodium carbonate solution and then with saturated saline. The combined organic phase is then dried over anhydrous magnesium sulfate and concentrated to yield α-bromopropiophenone.[1]
-
Reported Yield: 94%[1]
Method 2: Elemental Bromine in Aqueous Suspension
This protocol utilizes an aqueous salt solution to facilitate the bromination with elemental bromine, yielding an almost quantitative conversion.
-
Procedure: Suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution. With vigorous stirring, add 54 parts of bromine dropwise, which is covered with a saturated sodium chloride solution. Maintain the reaction mixture at approximately 50°C by heating. After the reaction has initiated, each added portion of bromine should decolorize immediately. Following the complete addition of bromine, the α-bromopropiophenone is washed with water and a soda solution, dried with calcium chloride, and distilled under vacuum.[3]
-
Reported Yield: Almost quantitative[3]
Method 3: N-Bromosuccinimide (NBS) with Acid Catalyst
NBS is a solid and therefore easier to handle than liquid bromine. This method requires a sulfonic acid catalyst.
-
Procedure: Dissolve 3.35 g (25 mmol) of propiophenone in approximately 5 mL of acetonitrile. To this stirred solution, add 5 g (28 mmol) of N-bromosuccinimide (NBS) followed by 0.48 g (2.8 mmol) of p-toluenesulfonic acid. Connect a condenser to the flask and heat the reaction mixture to 65-70°C for 2 to 3 hours, monitoring the disappearance of the starting material. After the reaction is complete, add 20 mL of deionized water and 20 mL of dichloromethane (DCM). Then, add 20 mL of a 5% sodium carbonate solution. After stirring for 30 minutes, separate the DCM layer, wash it again with 20 mL of the sodium carbonate solution, and finally with 20 mL of a brine solution. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Note: The amount of acetonitrile should be kept minimal, as excess solvent can reduce the yield.[9]
Method 4: Copper(II) Bromide
Copper(II) bromide serves as a brominating agent, and this method is often used for substrates that may be sensitive to more aggressive reagents.
-
Procedure (for 4-hydroxypropiophenone): In a reaction vessel, add finely powdered cupric bromide to a mixed solvent of ethyl acetate and chloroform. Add a solution of 4-hydroxypropiophenone in the same solvent mixture. Heat the reaction at the reflux temperature of the solvents (60-80°C) for approximately 0.5 to 1 hour.[10]
-
Reported Yield (for 4-hydroxypropiophenone): 95%[10]
Conclusion
The choice of brominating agent for the α-bromination of propiophenone depends on several factors including the desired yield, scale of the reaction, and safety considerations. For high yields, the in situ generation of bromine using HBr/H₂O₂ and the use of elemental bromine in an aqueous salt suspension are excellent options. N-Bromosuccinimide offers a safer alternative to liquid bromine and can also provide high yields, particularly with the use of a suitable catalyst. Copper(II) bromide is a milder reagent that can be effective, especially for more sensitive substrates. Researchers should consider these factors and the detailed protocols provided to select the most appropriate method for their specific needs.
References
- 1. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Learning to respect NBS the hard way - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
2'-Bromopropiophenone: A Comparative Guide to its Efficacy in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2'-Bromopropiophenone, an α-bromoketone, serves as a versatile intermediate in a variety of organic reactions crucial for the synthesis of pharmaceuticals and other complex molecules. Its reactivity, centered around the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom, allows for the construction of diverse molecular architectures. This guide provides a comparative analysis of the efficacy of this compound in several key reaction types, supported by available experimental data and detailed protocols.
Nucleophilic Substitution Reactions: Synthesis of Cathinone Derivatives
A primary application of this compound is in nucleophilic substitution reactions, particularly with primary and secondary amines, to yield cathinone derivatives. These compounds are of significant interest in medicinal chemistry and drug development. The reaction typically proceeds by the displacement of the bromide ion by the amine nucleophile.
Comparison with Alternatives:
The choice of the α-haloketone starting material can influence reaction outcomes. While direct comparative studies are not extensively documented in readily available literature, the principles of nucleophilic substitution suggest that α-bromoketones like this compound are generally more reactive than their α-chloro counterparts due to the better leaving group ability of bromide. However, factors such as steric hindrance on both the ketone and the amine, as well as reaction conditions, play a crucial role in determining the yield and reaction rate.
Experimental Protocol: Synthesis of a Cathinone Derivative
The following protocol outlines a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., methylamine)
-
Solvent (e.g., acetonitrile, isopropanol)
-
Base (e.g., triethylamine, potassium carbonate) - optional, to neutralize the HBr byproduct.
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the primary amine (1-2 equivalents) to the solution. If a salt of the amine is used, an external base is required.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up to remove any inorganic salts and unreacted starting materials.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired cathinone derivative.
Table 1: Hypothetical Comparison of α-Haloketones in Amination Reactions
| α-Haloketone | Amine | Conditions | Yield (%) | Reaction Time (h) |
| This compound | Methylamine | Acetonitrile, RT | ~85-95 | 2-4 |
| 2'-Chloropropiophenone | Methylamine | Acetonitrile, Reflux | ~70-85 | 8-12 |
| 2'-Bromo-4'-methylpropiophenone | Methylamine | Acetonitrile, RT | ~80-90 | 3-5 |
Note: This table is illustrative and based on general reactivity principles. Actual results may vary.
Caption: General workflow for the synthesis of cathinone derivatives.
Darzens Condensation: Formation of Glycidic Esters
The Darzens condensation is a reaction between a ketone and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. This compound can serve as the ketone component in this reaction.
Comparison with Alternatives:
The reactivity of the ketone is a key factor in the Darzens reaction. Aromatic ketones like this compound are generally less reactive than aliphatic ketones due to steric hindrance and electronic effects. The choice of the α-haloester also influences the reaction, with α-bromoesters being more reactive than α-chloroesters.[1]
Experimental Protocol: Darzens Condensation with this compound
Materials:
-
This compound
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., diethyl ether, benzene)
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, the base is suspended in the anhydrous solvent.
-
A mixture of this compound (1 equivalent) and the α-haloester (1-1.2 equivalents) is added dropwise to the stirred suspension of the base at a controlled temperature (often 0-10 °C).
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating.
-
The reaction is quenched by the addition of cold water or a saturated ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The resulting crude glycidic ester is purified by vacuum distillation or column chromatography.
Table 2: Expected Outcome of Darzens Condensation with Different Ketones
| Ketone | α-Haloester | Base | Expected Yield |
| This compound | Ethyl chloroacetate | Sodium ethoxide | Moderate |
| Acetophenone | Ethyl chloroacetate | Sodium ethoxide | Good |
| Cyclohexanone | Ethyl bromoacetate | Potassium tert-butoxide | High |
Note: This table provides a qualitative comparison based on general reactivity trends.
Caption: Signaling pathway of the Darzens condensation.
Other Reaction Types
Favorskii Rearrangement: This reaction involves the rearrangement of α-halo ketones in the presence of a strong base to form carboxylic acid derivatives. For this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid. The reaction proceeds through a cyclopropanone intermediate. The use of an alkoxide base, such as sodium methoxide, would lead to the corresponding ester.
Reformatsky Reaction: While the classical Reformatsky reaction involves an α-haloester and a carbonyl compound in the presence of zinc, variations exist where α-haloketones can be employed. The reaction of this compound with an organozinc reagent derived from an α-haloester could potentially lead to the formation of β-hydroxy ketones.
Perkow Reaction: This reaction occurs between a trialkyl phosphite and an α-haloketone to produce a vinyl phosphate. This compound would be expected to react with a phosphite, such as triethyl phosphite, where the phosphorus atom attacks the carbonyl carbon, leading to the formation of an enol phosphate. This reaction is often a competing pathway to the Michaelis-Arbuzov reaction.
Data Presentation Summary:
Currently, there is a notable lack of specific, quantitative, and comparative experimental data in the publicly accessible scientific literature for the efficacy of this compound in the Darzens, Favorskii, Reformatsky, and Perkow reactions. The information available is largely mechanistic and qualitative. Further experimental studies are required to generate the data necessary for a comprehensive quantitative comparison with alternative α-haloketones in these reaction types. The provided tables are therefore based on established principles of organic reactivity and should be considered illustrative. Researchers are encouraged to perform their own optimization and comparative studies to determine the most effective reagents and conditions for their specific synthetic goals.
References
A Comparative Analysis of Synthetic Intermediates: 2'-Bromopropiophenone vs. Direct Reductive Amination in Cathinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cathinones, a class of compounds with significant interest in pharmaceutical and neuroscience research, relies on efficient and reliable synthetic methodologies. A common pathway involves the use of α-haloketone intermediates, such as 2'-bromopropiophenone and its derivatives. However, alternative routes that bypass these halogenated intermediates, such as direct reductive amination, are also employed. This guide provides an objective comparison of these two synthetic strategies, focusing on the synthesis of mephedrone (4-methylmethcathinone) as a representative example. The performance of each route is evaluated based on reaction yield, complexity, and safety considerations, with supporting experimental data and detailed protocols.
Executive Summary
The traditional synthesis of many substituted cathinones proceeds via an α-brominated propiophenone intermediate. This method is well-established and can provide good yields. However, it involves the use of hazardous reagents like elemental bromine and generates corrosive byproducts. An alternative approach is the direct reductive amination of the corresponding propiophenone, which offers a potentially safer and more streamlined one-pot synthesis, though yields and reaction conditions can vary significantly depending on the specific reductive amination method employed. The choice between these intermediates and synthetic routes will depend on the specific research goals, available resources, and desired scale of synthesis.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the two primary synthetic routes to mephedrone from 4-methylpropiophenone.
| Parameter | Route 1: α-Bromination Intermediate | Route 2: Direct Reductive Amination |
| Key Intermediate | 2-Bromo-4'-methylpropiophenone | Imine/Enamine (transient) |
| Overall Yield | ~45% (for mephedrone synthesis)[1][2] | Highly variable, can be comparable to or lower than the bromination route depending on the method. |
| Reaction Steps | Two distinct steps: Bromination, then Amination. | Typically a one-pot reaction. |
| Key Reagents | Bromine, Methylamine | An amine source (e.g., ammonium formate) and a reducing agent (e.g., formic acid). |
| Reaction Time | Bromination: ~30 min to a few hours; Amination: ~4 hours.[3] | Can range from a few hours to over 24 hours depending on the specific protocol.[4] |
| Safety Profile | Involves the use of highly corrosive and toxic liquid bromine.[5] | Avoids elemental bromine, but can involve high temperatures and the use of flammable solvents or other hazardous reagents. |
| Byproducts | Hydrogen bromide (corrosive gas).[5] | Water, carbon dioxide, and other byproducts depending on the specific reagents used. |
Experimental Protocols
Route 1: Synthesis of Mephedrone via 2-Bromo-4'-methylpropiophenone
This two-step process first involves the bromination of 4-methylpropiophenone to yield the α-bromoketone intermediate, which is then reacted with methylamine.
Step 1: Bromination of 4-Methylpropiophenone
-
Materials: 4-methylpropiophenone, bromine, glacial acetic acid, 48% hydrobromic acid.
-
Procedure:
-
Dissolve 4-methylpropiophenone (e.g., 37g, 250mmol) in glacial acetic acid (125mL).
-
Add a catalytic amount of 48% hydrobromic acid (1mL).
-
Slowly add bromine dropwise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (typically monitored by the disappearance of the bromine color).
-
The resulting solution containing 2-bromo-4'-methylpropiophenone is often used directly in the next step without purification. A theoretical yield of 100% (57g) is often assumed for the crude product.[1][2]
-
Step 2: Amination of 2-Bromo-4'-methylpropiophenone
-
Materials: 2-bromo-4'-methylpropiophenone solution from Step 1, methylamine hydrochloride, sodium hydroxide, toluene, hydrochloric acid.
-
Procedure:
-
In a separate flask, prepare a solution of methylamine freebase by reacting methylamine hydrochloride (e.g., 13.5g) with a solution of sodium hydroxide (e.g., 7.9g in 20mL water).
-
Add the crude 2-bromo-4'-methylpropiophenone solution (e.g., 11.4g, 50mmol) to a stirred solution of the methylamine.
-
The reaction mixture is stirred, and often refluxed, for several hours to facilitate the substitution reaction.
-
After cooling, the organic layer is separated, washed, and the mephedrone freebase is extracted.
-
The freebase is then converted to the hydrochloride salt by the addition of hydrochloric acid.
-
The resulting precipitate is filtered and recrystallized to yield mephedrone hydrochloride. The reported yield for this step is approximately 45% (4.8g).[1][2]
-
Route 2: Direct Reductive Amination of Propiophenone (Leuckart Reaction)
The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] This one-pot method avoids the need for a halogenated intermediate.
-
Materials: Propiophenone (or a substituted propiophenone like 4-methylpropiophenone), ammonium formate (or formamide and formic acid).
-
Procedure:
-
A mixture of the propiophenone and a molar excess of ammonium formate is heated.
-
The reaction temperature is typically high, often between 160-185°C.[7]
-
The reaction is heated for an extended period, which can be several hours.
-
The progress of the reaction is monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled and worked up to isolate the amine product. This typically involves neutralization and extraction.
-
The final product can be purified by distillation or crystallization of a salt form.
-
It is important to note that yields for the Leuckart reaction can be highly variable and are often lower than for multi-step syntheses. The high temperatures required can also lead to side reactions and decomposition of the product.
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows for the two synthetic routes.
Conclusion
The choice between utilizing this compound (and its analogs) as a synthetic intermediate and pursuing a direct reductive amination strategy for the synthesis of substituted cathinones involves a trade-off between established, higher-yield two-step processes and potentially safer, more streamlined one-pot methods. The α-bromination route is well-documented and can provide good yields, but necessitates the handling of hazardous materials. Direct reductive amination, such as the Leuckart reaction, avoids the use of elemental bromine but may require harsher reaction conditions and can result in lower yields. The optimal synthetic strategy will therefore be dictated by the specific requirements of the research, including the desired scale of the reaction, available equipment, and safety infrastructure. Further research into optimizing reductive amination protocols could make this a more attractive and widely applicable alternative to the traditional α-bromoketone pathway.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-Bromopropiophenone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2'-Bromopropiophenone, a common intermediate in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[2][3] It is also a lachrymator, a substance that can cause tearing.[1][2]
Essential PPE includes:
Store this compound in a tightly closed container in a refrigerated (below 4°C/39°F) and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, crucial for safe handling and disposal decisions.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Boiling Point | 245-250 °C @ 760 mmHg | [2][4] |
| Density | 1.4000 g/cm³ at 25 °C | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| UN Number | 2810 | [1][2] |
| Hazard Class | 6.1 (Toxic) | [1][2] |
| Packing Group | III | [1][2] |
| Storage Temperature | 2-8°C (Refrigerated) | [3][4] |
Step-by-Step Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[2][5][6][7] It is critical to segregate it from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper treatment, which is often high-temperature incineration.[5][6][7]
Laboratory-Scale Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container with a secure screw-top cap.[6][8] The original reagent bottle, if empty and clean, can be repurposed for this.
-
Affix a hazardous waste label to the container before adding any waste.[5][8]
-
The label must include the words "Hazardous Waste," the full chemical name of all contents with approximate percentages, and the associated hazard pictograms (e.g., toxic, irritant).[4][5]
-
-
Waste Collection:
-
Perform all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[6][8]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[7]
-
-
Arranging for Disposal:
Spill Cleanup Procedure
In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it. For small spills:
-
Ensure adequate ventilation.[2]
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.[2]
References
- 1. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-Bromopropiophenone | 2114-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
